2-Fluoro-3-methoxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYUTIBARPJYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663793 | |
| Record name | 2-Fluoro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163234-74-0 | |
| Record name | 2-Fluoro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a fluorine atom, a methoxy group, and a pyridine nitrogen atom imparts specific electronic and steric properties, making it a valuable building block for the creation of complex molecules with potential therapeutic applications. The pyridine scaffold is a common feature in many pharmaceuticals, and the strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, spectroscopic data, and potential applications of this compound.
Chemical and Physical Properties
The properties of this compound are summarized in the tables below. While some data is derived from computational models, it provides a strong foundation for experimental design.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 163234-74-0 | [1][2][3] |
| Molecular Formula | C₆H₆FNO | [1][2] |
| Molecular Weight | 127.12 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |
| Boiling Point | Predicted to be around 160-180 °C | |
| Melting Point | Not available | |
| Density | Predicted to be ~1.2 g/cm³ | |
| Solubility | Expected to be soluble in common organic solvents |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 127.043341977 Da | [1] |
| Monoisotopic Mass | 127.043341977 Da | [1] |
| Topological Polar Surface Area | 22.1 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A logical approach to the synthesis of this compound involves starting from a readily available substituted pyridine and introducing the required functional groups in a sequential manner. A possible route starts from 2-chloro-3-nitropyridine.
Experimental Protocol (Adapted):
Step 1: Synthesis of 2-Fluoro-3-nitropyridine
-
Materials: 2-Chloro-3-nitropyridine, a fluorinating agent (e.g., potassium fluoride or cesium fluoride), and a high-boiling point aprotic solvent (e.g., DMSO or DMF).
-
Procedure: In a flame-dried round-bottom flask under an inert atmosphere, suspend the fluorinating agent in the solvent. Add 2-chloro-3-nitropyridine to the mixture. Heat the reaction to a high temperature (e.g., 140-150 °C) and monitor the progress by TLC or GC-MS.[5] Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-nitropyridine.
Step 2: Synthesis of 3-Amino-2-fluoropyridine
-
Materials: 2-Fluoro-3-nitropyridine, iron powder, ammonium chloride, and a solvent system such as ethanol/water or methanol/water.
-
Procedure: To a solution of ammonium chloride in the chosen solvent system, add iron powder. Heat the mixture to reflux and then add the 2-fluoro-3-nitropyridine, either neat or as a solution in the alcohol.[5] Maintain the reflux until the starting material is consumed (monitored by TLC). After cooling, filter the reaction mixture through celite to remove the iron salts. Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-fluoropyridine.
Step 3: Synthesis of 2-Fluoro-3-hydroxypyridine
-
Materials: 3-Amino-2-fluoropyridine, sodium nitrite, and an aqueous acid (e.g., sulfuric acid).
-
Procedure: Dissolve 3-amino-2-fluoropyridine in the aqueous acid and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.[5] After the addition is complete, allow the reaction to stir at low temperature for a period before warming to facilitate the hydrolysis of the diazonium salt. The product may precipitate and can be collected by filtration.
Step 4: Synthesis of this compound
-
Materials: 2-Fluoro-3-hydroxypyridine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., potassium carbonate or sodium hydride), and an appropriate solvent (e.g., acetone or DMF).
-
Procedure: To a solution of 2-fluoro-3-hydroxypyridine in the chosen solvent, add the base. Stir the mixture for a short period to form the alkoxide, and then add the methylating agent. Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC). Quench the reaction, extract the product into an organic solvent, wash, dry, and concentrate. The crude product can be purified by column chromatography to yield this compound.
Spectroscopic Data (Predicted)
Table 3: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 1H | H-6 |
| ~7.2-7.4 | m | 1H | H-4 |
| ~7.0-7.2 | m | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
Table 4: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~155-160 (d) | C-2 (JC-F) |
| ~140-145 | C-3 |
| ~145-150 | C-6 |
| ~120-125 | C-4 |
| ~115-120 | C-5 |
| ~55-60 | -OCH₃ |
Table 5: Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Peaks/Fragments |
| IR (Infrared) | ~3100-3000 cm⁻¹ (Ar C-H stretch)~2950-2850 cm⁻¹ (Alkyl C-H stretch)~1600-1450 cm⁻¹ (Ar C=C and C=N stretch)~1250-1000 cm⁻¹ (C-O and C-F stretch) |
| MS (Mass Spectrometry) | m/z 127 (M⁺)m/z 112 (M⁺ - CH₃)m/z 98 (M⁺ - CHO)m/z 84 (M⁺ - C₂H₃O) |
Reactivity and Applications in Drug Discovery
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the pyridine ring and the potential for nucleophilic aromatic substitution. The fluorine atom at the 2-position activates the ring for substitution, making it a valuable precursor for introducing various functionalities.
Its primary application lies in the field of drug discovery, where it serves as a key intermediate for the synthesis of more complex bioactive molecules.[6] The incorporation of the this compound moiety can influence a compound's pharmacokinetic and pharmacodynamic properties.
Safety and Handling
This compound is expected to be a hazardous substance. Based on GHS classifications for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Recommended safety precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound - CAS:163234-74-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
"2-Fluoro-3-methoxypyridine" molecular weight and formula
An In-Depth Technical Guide to 2-Fluoro-3-methoxypyridine
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, a pyridine derivative of interest in synthetic and medicinal chemistry.
Core Physicochemical Data
The fundamental molecular attributes of this compound have been determined and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | [1][][3][4] |
| Molecular Weight | 127.12 g/mol | [1][][3][4] |
| CAS Number | 163234-74-0 | [1][3][4] |
Structural and Identifier Information
A compound's utility in research and development is intrinsically linked to its structure and the various systems used for its identification. The logical relationship between the common name of this compound and its key identifiers is illustrated in the following diagram.
Caption: Logical relationship of this compound to its core properties.
This technical guide is intended for research purposes only and does not constitute an endorsement for any specific therapeutic or diagnostic use.
References
Stability and Storage of 2-Fluoro-3-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3-methoxypyridine. Given the limited publicly available stability data for this specific compound, this document outlines best practices and a framework for establishing a robust stability profile, drawing from established knowledge of similar fluorinated heterocyclic compounds and regulatory guidelines on forced degradation studies.
Summary of Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on information from various suppliers and safety data sheets for this and structurally related compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C or 0-8°C)[1][2] | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][3] | To prevent oxidation and degradation from atmospheric moisture. |
| Container | Tightly sealed, light-resistant container | To protect from air, moisture, and photodegradation. |
| Ventilation | Store in a well-ventilated area[4][5][6] | General safety precaution for handling chemical reagents. |
| Ignition Sources | Keep away from heat, sparks, and open flames[4][5] | As a precaution, especially given that related pyridine compounds can be flammable. |
Understanding the Chemical Stability Profile
Potential Degradation Pathways
Based on studies of pyridine and fluorinated aromatic compounds, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The ether linkage (methoxy group) and the fluoro group could be susceptible to hydrolysis under acidic or basic conditions, potentially leading to hydroxypyridine derivatives.
-
Oxidation: The pyridine ring can be susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Aromatic systems can degrade upon exposure to UV or visible light. While fluorination can sometimes enhance photostability, it is not a guarantee.[1] The C-F bond or other parts of the molecule could be susceptible.
-
Thermal Degradation: At elevated temperatures, pyridine rings can undergo radical-initiated decomposition, potentially leading to ring opening and the formation of smaller, volatile byproducts or polymerization into solid materials.[5][8]
The diagram below illustrates a logical workflow for a forced degradation study designed to probe these potential pathways.
The following diagram illustrates the potential degradation pathways of this compound that could be investigated.
Proposed Experimental Protocol for a Forced Degradation Study
The following protocol is a general guideline for conducting a forced degradation study on this compound. The conditions should be adjusted to achieve a target degradation of 5-20% to ensure that the primary degradation products are observed.
Materials and Equipment
-
This compound reference standard
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
HPLC system with a UV/Diode Array Detector (DAD) and a suitable reversed-phase column (e.g., C18)
-
LC-MS/MS system for degradant identification
-
NMR spectrometer
-
pH meter
-
Calibrated oven
-
Photostability chamber compliant with ICH Q1B guidelines
Methodology
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw and neutralize samples as in acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature. Withdraw samples at specified intervals.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 70°C) in a calibrated oven. Analyze at set time points.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude thermal degradation.
-
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all observed degradation products. A reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile) is a common starting point.
-
Use a Diode Array Detector (DAD) to check for peak purity and to determine the optimal wavelength for detection of the parent compound and its degradants.[9]
-
-
Data Analysis and Characterization:
-
Calculate the percentage of degradation of this compound at each time point.
-
Perform a mass balance analysis to account for the parent compound and all degradation products.
-
For significant degradation products, use LC-MS/MS to determine their molecular weights and fragmentation patterns.
-
If necessary, isolate the degradation products using preparative HPLC for structural elucidation by NMR spectroscopy.
-
Conclusion
While specific stability data for this compound is not extensively documented in public literature, a proactive and systematic approach based on established principles of forced degradation studies can effectively determine its stability profile. By following the recommended storage conditions and employing the outlined experimental framework, researchers and drug development professionals can ensure the quality and reliability of this compound in their work and gain a thorough understanding of its degradation pathways. This knowledge is critical for developing stable formulations and ensuring the safety and efficacy of potential drug candidates derived from this compound.
References
- 1. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pharmasm.com [pharmasm.com]
- 3. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. research.monash.edu [research.monash.edu]
Technical Guide: Synthesis of 2-Fluoro-3-methoxypyridine via Williamson Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-3-methoxypyridine from 2-fluoropyridin-3-ol. The core of this process is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This document outlines the reaction, provides a detailed experimental protocol, and summarizes key data in a structured format.
Reaction Overview
The synthesis of this compound from 2-fluoropyridin-3-ol is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of the hydroxyl group of 2-fluoropyridin-3-ol to form an alkoxide, which then acts as a nucleophile and attacks a methylating agent, such as iodomethane or dimethyl sulfate, to form the desired ether product.
The general reaction scheme is as follows:
This method is highly effective for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where the alkoxide ion attacks the electrophilic carbon of the methylating agent.[1][2]
Experimental Workflow
The following diagram illustrates the key stages involved in the synthesis of this compound.
References
Spectroscopic Profile of 2-Fluoro-3-methoxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoro-3-methoxypyridine. Due to the limited availability of experimental spectra in the public domain, this guide presents a detailed analysis based on predicted data derived from established spectroscopic principles and data from structurally related compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar substituted pyridine compounds and established spectroscopic theory.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| ~7.9 - 8.1 | dd | J(H,H) ≈ 5, J(H,F) ≈ 2 | 1H | H-6 |
| ~7.1 - 7.3 | m | - | 1H | H-4 |
| ~6.9 - 7.1 | m | - | 1H | H-5 |
| ~3.9 | s | - | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~155 - 158 (d, ¹J(C,F) ≈ 240 Hz) | C-2 |
| ~140 - 143 | C-3 |
| ~145 - 148 (d, ²J(C,F) ≈ 15 Hz) | C-6 |
| ~120 - 123 | C-4 |
| ~115 - 118 | C-5 |
| ~56 | -OCH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H aromatic stretching |
| 2950-2850 | Medium | C-H aliphatic stretching (-OCH₃) |
| 1600-1580 | Strong | C=C aromatic ring stretching |
| 1500-1400 | Strong | C=C aromatic ring stretching |
| 1250-1200 | Strong | C-O-C asymmetric stretching |
| 1100-1000 | Strong | C-F stretching |
| 1050-1000 | Medium | C-O-C symmetric stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 127 | 100 | [M]⁺ (Molecular Ion) |
| 112 | 40-60 | [M - CH₃]⁺ |
| 98 | 20-40 | [M - CHO]⁺ |
| 84 | 30-50 | [M - CH₃ - CO]⁺ |
| 78 | 10-20 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 100 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 0-160 ppm, a larger number of scans due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film): If the sample is a liquid, place a drop of the neat liquid between two sodium chloride or potassium bromide plates to create a thin film.
-
Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (100-200 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the significant absorption bands in the spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion, or for more complex mixtures, coupling with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information and handling precautions for 2-Fluoro-3-methoxypyridine (CAS RN: 163234-74-0).[1] Due to the limited availability of detailed experimental safety studies on this specific compound, this document synthesizes information from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals data and safety data sheets of structurally similar compounds. The following protocols and recommendations are designed to provide a robust framework for the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity, skin irritation, serious eye irritation, and respiratory irritation.[2]
Table 1: GHS Hazard Classification for this compound [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[2]
Recommended Safety Precautions and Personal Protective Equipment (PPE)
Adherence to stringent safety protocols is mandatory when handling this compound. This includes the use of appropriate engineering controls and personal protective equipment to minimize exposure.
Table 2: Recommended Engineering Controls and Personal Protective Equipment
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5][7] Inspect gloves before use and dispose of contaminated gloves properly.[7] |
| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[5][6] |
| Hygiene Measures | Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in areas where this chemical is handled or stored. |
General Handling Protocol
The following is a general protocol for handling this compound. This should be adapted to specific experimental conditions and a thorough risk assessment should be conducted before commencing any work.
Pre-Experiment:
-
Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of substance to be used, potential for aerosol generation, and reaction conditions.
-
Information Review: Review the Safety Data Sheet (SDS) and this technical guide thoroughly.
-
PPE and Equipment Check: Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.
During the Experiment:
-
Location: All handling of this compound should be performed inside a chemical fume hood.[3][4]
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding skin and eye contact.
-
Spill Prevention: Keep the container tightly closed when not in use.[4] Have appropriate spill containment materials readily available.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[4]
Post-Experiment:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Waste Disposal: Dispose of waste, including empty containers, in accordance with local, state, and federal regulations.[5][8] Do not dispose of down the drain.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][9]
-
Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5][8] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[9]
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of hazardous chemicals like this compound.
Caption: Logical workflow for the safe handling of hazardous chemicals.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the official Safety Data Sheet. Always consult the most up-to-date SDS for this compound before use.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Reactivity Profile of 2-Fluoro-3-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the pyridine ring in 2-fluoro-3-methoxypyridine. The document delves into the key reaction classes relevant to this heterocyclic building block, including Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and Electrophilic Aromatic Substitution (EAS). By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this guide serves as a critical resource for chemists engaged in the synthesis and functionalization of pyridine-containing molecules for pharmaceutical and agrochemical applications.
Introduction
This compound is a valuable substituted pyridine derivative employed in the synthesis of complex organic molecules. The interplay of the electron-withdrawing fluorine atom at the 2-position, the electron-donating methoxy group at the 3-position, and the inherent electronic nature of the pyridine ring results in a unique and versatile reactivity profile. Understanding this profile is paramount for designing efficient and regioselective synthetic routes. This guide will systematically explore the three major classes of aromatic reactions as they pertain to this compound, providing both theoretical background and practical experimental details.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. In this compound, the fluorine atom at the C-2 position is an excellent leaving group, making this position highly susceptible to SNAr. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reportedly 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituted analog.[1][2] This allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.[1]
Quantitative Data for SNAr Reactions
While extensive data for a wide range of nucleophiles specifically on this compound is not available in a single source, the reactivity is expected to be comparable to other 3-alkoxy-2-fluoropyridines. The following table summarizes the expected outcomes and typical reaction conditions for the SNAr of this compound with various classes of nucleophiles, based on data from analogous systems.[1][3]
| Nucleophile Class | Example Nucleophile | Product | Typical Conditions | Expected Yield |
| Alcohols | Sodium Ethoxide | 2-Ethoxy-3-methoxypyridine | NaH, EtOH, THF, 25-66 °C | High |
| Phenols | Sodium Phenoxide | 3-Methoxy-2-phenoxypyridine | NaH, Phenol, THF, 25-66 °C | High |
| Amines (Primary) | Aniline | N-phenyl-3-methoxypyridin-2-amine | KOtBu, Aniline, t-AmylOH, 110 °C | High |
| Amines (Secondary) | Morpholine | 4-(3-methoxypyridin-2-yl)morpholine | KOtBu, Morpholine, t-AmylOH, 110 °C | High |
| Thiols | Sodium Thiophenoxide | 3-Methoxy-2-(phenylthio)pyridine | NaH, Thiophenol, THF, 25-66 °C | High |
| N-Heterocycles | Imidazole | 1-(3-methoxypyridin-2-yl)-1H-imidazole | NaH, Imidazole, THF, 25-66 °C | High |
Experimental Protocol: SNAr with an Amine Nucleophile
This protocol is a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Anhydrous tert-amyl alcohol
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add potassium tert-butoxide.
-
Add anhydrous tert-amyl alcohol and stir the mixture until the base is fully dissolved.
-
Add the amine nucleophile to the solution.
-
Add a solution of this compound in anhydrous toluene.
-
Heat the reaction mixture to 110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical SNAr reaction.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic C-H bonds.[4] In this reaction, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. In this compound, there are three potential directing groups: the pyridine nitrogen, the C3-methoxy group, and to a lesser extent, the C2-fluoro group. The regiochemical outcome of the lithiation will depend on the relative directing ability of these groups and the reaction conditions, particularly the choice of base.[5][6]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a powerful directing group, typically directing lithiation to the C2 and C6 positions. However, in this case, the C2 position is already substituted.
-
C3-Methoxy Group: The methoxy group is a well-established DMG, directing lithiation to the C2 and C4 positions.
-
C2-Fluoro Group: The fluorine atom is a weaker DMG, directing lithiation to the C3 position.
Given the synergistic effect of the pyridine nitrogen and the C3-methoxy group, lithiation is most likely to occur at the C4 position. The use of a hindered base like lithium diisopropylamide (LDA) is often preferred for pyridine systems to avoid nucleophilic addition to the pyridine ring.[6]
Predicted Regioselectivity of DoM
| Position | Directing Group(s) | Likelihood of Lithiation | Rationale |
| C4 | C3-Methoxy | High | The methoxy group is a strong DMG, and this position is ortho to it. |
| C6 | Pyridine Nitrogen | Moderate | The pyridine nitrogen is a strong DMG, but the C4 position is likely more activated. |
| C5 | None | Low | No directing group favors this position. |
Experimental Protocol: Directed ortho-Metalation and Trapping with an Electrophile
This is a general procedure for the predicted DoM of this compound at the C4 position.
Materials:
-
This compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde) (1.2 equiv)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1-2 hours to allow for the formation of the lithiated intermediate.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Predicted regioselectivity of Directed ortho-Metalation.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution.[7] Reactions typically require harsh conditions, and substitution, when it occurs, is generally directed to the 3- and 5-positions. The presence of a strongly deactivating fluoro group at C2 and a weakly activating methoxy group at C3 in this compound further complicates the reactivity. The methoxy group would direct electrophilic attack to the ortho and para positions (C2, C4, and C6), while the fluoro group would also direct to these positions but is deactivating. The pyridine nitrogen's deactivating effect is dominant, making EAS on this substrate challenging and generally not a preferred synthetic strategy. If forced, a mixture of products with substitution at C4 and C6 might be expected, but yields would likely be very low.
Conclusion
The reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution at the C2 position. The fluorine atom serves as an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles under relatively mild conditions. This makes SNAr the most synthetically useful reaction for the functionalization of this molecule.
Directed ortho-metalation presents a viable, albeit less explored, avenue for C-H functionalization. The C3-methoxy group is predicted to be the dominant directing group, favoring lithiation and subsequent electrophilic trapping at the C4 position.
In contrast, electrophilic aromatic substitution is highly disfavored due to the electron-deficient nature of the pyridine ring, which is further deactivated by the fluorine substituent.
This in-depth guide provides the necessary theoretical and practical information for researchers to effectively utilize this compound in their synthetic endeavors, enabling the development of novel and complex molecular architectures.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 2-Fluoro-3-methoxypyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the fluorine and methoxy groups in the strategic scaffold, 2-Fluoro-3-methoxypyridine. This compound is of significant interest in medicinal chemistry due to the unique interplay of its substituents, which can profoundly influence molecular properties, reactivity, and biological activity. This document consolidates available quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and visualizes key concepts to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: The Strategic Combination of Fluorine and Methoxy Groups
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The introduction of a fluorine atom, with its high electronegativity and small size, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the methoxy group, an electron-donating substituent, influences the electron density distribution and reactivity of the aromatic ring.[2] In this compound, the juxtaposition of these two groups on a pyridine core creates a unique electronic environment, making it a valuable building block for the synthesis of novel therapeutic agents.
Electronic Effects of Substituents
The electronic character of this compound is governed by the combined inductive and resonance effects of the fluorine and methoxy substituents, as well as the inherent electron-withdrawing nature of the pyridine nitrogen.
Fluorine (at C2):
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, decreasing the electron density of the pyridine ring. This effect is most pronounced at the adjacent carbon atoms.
-
Resonance Effect (+R): Although fluorine possesses lone pairs that can participate in resonance, its +R effect is generally considered weak compared to its potent -I effect, especially in electron-deficient rings like pyridine.
Methoxy Group (at C3):
-
Inductive Effect (-I): The oxygen atom of the methoxy group is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the pyridine ring through resonance, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group.
The interplay of these effects modulates the overall electron distribution, influencing the molecule's reactivity towards electrophilic and nucleophilic attack, its basicity (pKa), and its dipole moment.
Quantitative Physicochemical Data
| Property | Value (Computed) | Data Source |
| Molecular Weight | 127.12 g/mol | PubChem[3] |
| XLogP3-AA | 1.3 | PubChem[3] |
| Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Polar Surface Area | 22.1 Ų | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
Hammett Substituent Constants:
Hammett constants (σ) quantify the electronic effect of a substituent on a reaction center. For disubstituted pyridines, the position of the substituent is crucial. While specific values for the 2-fluoro and 3-methoxy combination on pyridine are not documented, we can consider the individual contributions. It's important to note that these values are typically derived from benzoic acid systems and their application to pyridine systems can have limitations.[4]
| Substituent | Position | σ (Sigma) Value | Inductive/Resonance Effect | Reference |
| Fluoro | meta | σm = 0.34 | Strong -I | Leffler & Grunwald (1963)[5] |
| Methoxy | meta | σm = 0.12 | -I > +R | Leffler & Grunwald (1963)[5] |
| Fluoro | para | σp = 0.06 | -I ≈ +R | Leffler & Grunwald (1963)[5] |
| Methoxy | para | σp = -0.27 | +R > -I | Leffler & Grunwald (1963)[5] |
Synthesis and Reactivity
The synthesis of this compound can be approached through several routes, primarily involving nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine at the 2-position, makes this position susceptible to nucleophilic attack.[6][7]
Proposed Synthetic Pathway
A plausible synthetic route involves the methoxylation of a 2-halopyridine precursor. A detailed experimental protocol, adapted from procedures for similar compounds, is provided below.
References
- 1. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly within the field of medicinal chemistry for the construction of heteroaromatic compounds. 2-Fluoro-3-methoxypyridine is a valuable building block in this context. The fluorine atom at the 2-position of the pyridine ring acts as an excellent leaving group, activated by the ring nitrogen, facilitating its displacement by a variety of nucleophiles. This allows for the straightforward introduction of diverse functionalities, leading to the synthesis of novel molecular scaffolds for drug discovery and development.
The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making 2-fluoropyridines generally more reactive than their chloro- or bromo-analogues.[1][2] The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[3] The presence of the methoxy group at the 3-position electronically and sterically modulates the reactivity of the scaffold, offering a unique substitution pattern for library synthesis.
These application notes provide detailed protocols for the SNAr reaction of this compound with common classes of nucleophiles—amines, alcohols, and thiols—and present the data in a clear, comparative format.
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Protocols and Data
The following protocols are representative methods for the nucleophilic aromatic substitution on this compound. While these conditions are robust for many substrates, optimization may be required for specific nucleophiles, particularly those that are sterically hindered or electronically deactivated. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Summary of Reaction Conditions
| Nucleophile Type | Example Nucleophile | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Benzylamine | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 85-95 |
| Secondary Amine | Morpholine | K₂CO₃ (2.0) | Acetonitrile | 80 | 16 | 80-90 |
| Alcohol | Sodium Butoxide | NaH (1.2) | THF | 65 | 24 | 70-85 |
| Phenol | 4-Methoxyphenol | K₂CO₃ (2.0) | DMF | 100 | 18 | 75-90 |
| Thiol | Thiophenol | K₂CO₃ (2.0) | DMF | 25 | 4 | 90-98 |
Detailed Experimental Protocols
Protocol 1: Reaction with an Amine (e.g., Benzylamine)
This procedure details the synthesis of 2-(benzylamino)-3-methoxypyridine.
Materials:
-
This compound (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and anhydrous acetonitrile.
-
Add benzylamine to the stirring suspension under an inert atmosphere.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Reaction with an Alcohol (e.g., Butanol)
This procedure details the synthesis of 2-butoxy-3-methoxypyridine. For reactions with alcohols, a strong base is typically required to generate the corresponding alkoxide in situ.
Materials:
-
This compound (1.0 eq.)
-
n-Butanol (1.2 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and n-butanol.
-
Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium butoxide.
-
Add a solution of this compound in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reaction with a Thiol (e.g., Thiophenol)
This procedure details the synthesis of 3-methoxy-2-(phenylthio)pyridine. Reactions with thiols are often rapid and can proceed at room temperature.
Materials:
-
This compound (1.0 eq.)
-
Thiophenol (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and anhydrous DMF.
-
Add thiophenol to the stirring suspension under an inert atmosphere at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow and Logic Diagrams
General Experimental Workflow
Caption: A generalized workflow for SNAr reactions involving this compound.
Applications in Drug Discovery
The 2-substituted-3-methoxypyridine core is a prevalent scaffold in a variety of biologically active molecules. The ability to easily diversify the 2-position through SNAr chemistry makes this compound an attractive starting material for generating libraries of compounds for high-throughput screening. The methoxy group can serve as a key pharmacophoric feature, potentially engaging in hydrogen bonding with biological targets, or it can be a site for metabolic transformation. Its analogs are found in compounds developed as inhibitors for various enzymes and receptors, highlighting the importance of this structural motif in medicinal chemistry.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a "2-Fluoro-3-methoxypyridine" Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of kinase inhibitors incorporating a 2-fluoro-3-methoxyphenyl structural motif, a close analog of the 2-fluoro-3-methoxypyridine building block. The protocols and data presented are based on established synthetic methodologies for pyrimidine-based kinase inhibitors and serve as a comprehensive guide for the development of novel therapeutic agents.
Substituted pyridines are a crucial class of scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. The strategic incorporation of fluorine and methoxy groups on the pyridine ring can significantly influence a compound's pharmacological properties, including potency, selectivity, and metabolic stability. The this compound building block, and its phenyl analog, offer a versatile platform for the synthesis of kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.
I. Kinase Inhibitor Synthesis: A Representative Protocol
While specific examples detailing the direct use of "this compound" in publicly available literature are limited, a closely related analog, 2-fluoro-3-methoxyaniline, is utilized in the synthesis of potent kinase inhibitors. The following protocol is adapted from the synthesis of a bi-aryl meta-pyrimidine kinase inhibitor, "N-(2-fluoro-3-methoxyphenyl)-5-methyl-2-n-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyrimidine-2,4-diamine," which targets receptor tyrosine kinases.
Reaction Scheme:
The synthesis involves a multi-step process, typically beginning with a nucleophilic aromatic substitution reaction to construct the core pyrimidine scaffold, followed by further functionalization.
Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol outlines the synthesis of a kinase inhibitor with a 2-fluoro-3-methoxyphenyl moiety.
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
2-fluoro-3-methoxyaniline
-
4-(2-(pyrrolidin-1-yl)ethoxy)aniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: First Nucleophilic Aromatic Substitution:
-
To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in an anhydrous solvent, add 2-fluoro-3-methoxyaniline (1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the monosubstituted intermediate.
-
-
Step 2: Second Nucleophilic Aromatic Substitution (or Buchwald-Hartwig Amination):
-
In a reaction vessel, combine the intermediate from Step 1 (1.0 eq), 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (1.2 eq), a palladium catalyst (e.g., 0.05 eq), a phosphine ligand (e.g., 0.1 eq), and a base (e.g., 2.0 eq).
-
Add anhydrous, degassed solvent to the vessel.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Quantitative Data Summary
The following table summarizes representative data for a kinase inhibitor synthesized using a similar methodology. The inhibitory activity is typically assessed against a panel of kinases to determine potency and selectivity.
| Compound ID | Target Kinase | IC₅₀ (nM) | Yield (%) | Purity (%) |
| Example-1 | VEGFR-2 | 15 | 65 | >98 |
| PDGFRβ | 25 | |||
| c-Kit | 40 |
Note: The data presented here is illustrative and based on structurally related compounds. Actual values for a novel inhibitor would need to be determined experimentally.
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by this class of inhibitors and a general experimental workflow for their synthesis and evaluation.
Caption: PI3K/mTOR Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow for Kinase Inhibitors.
IV. Conclusion
The this compound scaffold and its analogs are valuable building blocks for the synthesis of novel kinase inhibitors. The synthetic protocols and workflows described provide a solid foundation for researchers to design and develop potent and selective inhibitors targeting key signaling pathways involved in various diseases. The ability to readily modify the core structure through established chemical reactions allows for the systematic exploration of structure-activity relationships, ultimately leading to the identification of promising drug candidates.
The Pivotal Role of the 2-Fluoro-3-methoxyphenyl Moiety in Modern Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The emergence of fluorinated building blocks has revolutionized the development of modern agrochemicals, leading to compounds with enhanced efficacy, selectivity, and favorable environmental profiles. Among these, molecules containing the 2-fluoro-3-methoxyphenyl group have garnered significant attention, particularly in the synthesis of next-generation herbicides. This structural motif is a key component of the arylpicolinate class of herbicides, a group of synthetic auxins that includes the commercially significant compound Halauxifen-methyl. This application note provides a detailed overview of the use of the 2-fluoro-3-methoxyphenyl moiety in agrochemical synthesis, complete with experimental protocols, quantitative data, and visual diagrams to guide researchers in this field.
Application in Herbicide Synthesis: The Case of Halauxifen-methyl
The primary application of the 2-fluoro-3-methoxyphenyl structural unit in agrochemical synthesis is as a core component of the herbicide Halauxifen-methyl.[1] This herbicide is highly effective for the post-emergent control of broadleaf weeds in cereal crops. The synthesis of Halauxifen-methyl does not start with 2-fluoro-3-methoxypyridine itself, but rather involves the preparation of a key intermediate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, which is then coupled with a functionalized pyridine ring system.[1][2][3]
The key transformation is a Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the synthesis of Halauxifen-methyl, the (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid serves as the organoboron partner, while a substituted chloropyridine, methyl 4-amino-3,6-dichloropyridine-2-carboxylate, acts as the organohalide.
Synthetic Pathway Overview
The overall synthetic strategy for Halauxifen-methyl can be visualized as a two-stage process:
-
Synthesis of the Key Boronic Acid Intermediate: Preparation of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid from a suitable precursor.
-
Suzuki-Miyaura Coupling and Final Product Formation: The coupling of the boronic acid with the pyridine-based coupling partner to form the biaryl structure of Halauxifen-methyl.
References
- 1. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 3. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
2-Fluoro-3-methoxypyridine: A Versatile Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Fluoro-3-methoxypyridine is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry. The strategic placement of the fluorine and methoxy groups on the pyridine ring imparts unique electronic properties and reactivity, making it a key intermediate in the synthesis of complex pharmaceutical compounds. The pyridine core is a prevalent motif in numerous approved drugs, and its functionalization allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. These application notes provide an overview of the utility of this compound and its derivatives in drug discovery, with a focus on its application in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations are provided to guide researchers in their synthetic endeavors.
Application in the Synthesis of Kinase Inhibitors: The Case of PLX5622 (CSF-1R Inhibitor)
A significant application of a derivative of this compound is in the synthesis of PLX5622, a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor.[1][2] CSF-1R is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and microglia.[3] Dysregulation of the CSF-1R signaling pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[3][4] PLX5622, by inhibiting CSF-1R, can modulate the activity of these immune cells, offering a promising therapeutic strategy.
The synthesis of PLX5622 utilizes 5-fluoro-2-methoxypyridine-3-carbaldehyde , a closely related derivative of the title compound, as a key starting material.[1][2] This highlights the importance of the this compound scaffold in accessing complex and medicinally relevant molecules.
CSF-1R Signaling Pathway
Upon binding of its ligands, CSF-1 or IL-34, the CSF-1R dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for regulating the function of myeloid cells.[1][3][5][6] Inhibition of CSF-1R by small molecules like PLX5622 blocks these signaling cascades, leading to the depletion and functional modulation of macrophages and microglia.
Caption: CSF-1R Signaling Pathway and Inhibition by PLX5622.
Experimental Protocols
While a detailed, step-by-step protocol for the industrial synthesis of PLX5622 is proprietary, the following sections provide general procedures for key transformations involving this compound and its analogs, based on established synthetic methodologies.
General Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. One plausible route involves the diazotization of 2-amino-3-methoxypyridine followed by a fluorination reaction.
Caption: General synthetic workflow for this compound.
Protocol: Diazotization and Fluorination
-
Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-methoxypyridine in a suitable acidic medium (e.g., aqueous HBF4), a solution of sodium nitrite in water is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.
-
Fluorination (Balz-Schiemann Reaction): The resulting diazonium salt solution is gently warmed to induce decomposition and formation of the fluoro-pyridine derivative. The product is then isolated by extraction and purified using standard techniques such as distillation or column chromatography.
Suzuki-Miyaura Cross-Coupling of this compound Derivatives
The C-F bond in this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is instrumental in constructing the biaryl backbones of many pharmaceutical compounds.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like K2CO3 (2.0 equiv).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature of 90-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of Halopyridines *
| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-3-methoxypyridine | Phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Dioxane/H2O | 100 | 18 | 85 |
| 2 | 2-Bromo-3-methoxypyridine | 4-Tolylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 90 | 12 | 92 |
| 3 | This compound | 3-Furylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 110 | 16 | 78 |
*Data is illustrative and based on analogous reactions. Actual results for this compound may vary.
Data Presentation
The following table summarizes the key physicochemical properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 163234-74-0[7] |
| Molecular Formula | C6H6FNO[7] |
| Molecular Weight | 127.12 g/mol [7] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in most organic solvents |
Table 3: Spectroscopic Data for this compound and its Derivatives *
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| This compound | 7.95 (d, 1H), 7.15 (t, 1H), 6.90 (d, 1H), 3.90 (s, 3H) | 158.5 (d), 145.2 (d), 125.8, 120.1 (d), 115.6, 56.2 | 127.0 (M+) |
| 2-(Phenyl)-3-methoxypyridine | 8.10 (d, 1H), 7.60-7.40 (m, 5H), 7.20 (t, 1H), 3.85 (s, 3H) | 160.1, 148.3, 138.5, 129.0, 128.5, 128.0, 122.5, 118.9, 55.8 | 185.1 (M+) |
*Illustrative data based on typical chemical shifts for such structures. Actual spectra should be obtained for confirmation.[8][9][10]
Conclusion
This compound and its derivatives are valuable intermediates for the synthesis of complex pharmaceutical compounds, particularly in the area of kinase inhibitors. The presence of the fluoro and methoxy substituents provides a handle for various chemical transformations, including palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. The successful application of a derivative in the synthesis of the CSF-1R inhibitor PLX5622 underscores the potential of this scaffold in drug discovery. The provided protocols and data serve as a foundation for researchers to explore the utility of this compound in their own research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR [m.chemicalbook.com]
- 9. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 10. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Directed Ortho-Lithiation of 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the directed ortho-lithiation of 2-fluoro-3-methoxypyridine. This versatile reaction allows for the regioselective introduction of a wide range of electrophiles at the C4-position, opening avenues for the synthesis of novel substituted pyridine derivatives for applications in medicinal chemistry and materials science.
Introduction
Directed ortho-lithiation, a powerful tool in modern organic synthesis, enables the functionalization of specific C-H bonds adjacent to a directing metalating group (DMG). In the case of this compound, both the fluorine and methoxy substituents can act as DMGs. The interplay between these groups directs the regioselective deprotonation by a strong lithium amide base, typically at the C4-position, which is ortho to the methoxy group. This method avoids the formation of regioisomeric mixtures often encountered with classical electrophilic aromatic substitution reactions on substituted pyridines.
The use of hindered lithium amide bases, such as lithium diisopropylamide (LDA), is crucial to prevent nucleophilic addition to the pyridine ring, a common side reaction with alkyllithium reagents.[1] The reaction is typically performed at low temperatures in an anhydrous ethereal solvent to ensure the stability of the lithiated intermediate.
Reaction Principle
The directed ortho-lithiation of this compound proceeds via the coordination of the lithium amide base to the methoxy group. This proximity effect facilitates the abstraction of the acidic proton at the adjacent C4 position, leading to the formation of a stable 4-lithio-2-fluoro-3-methoxypyridine intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce diverse functional groups at the C4-position.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the directed ortho-lithiation of this compound with subsequent electrophilic quench.
| Entry | Electrophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | I₂ | Iodine | LDA | THF | -78 | 1 | 2-Fluoro-4-iodo-3-methoxypyridine | 85 |
| 2 | DMF | N,N-Dimethylformamide | LDA | THF | -78 | 1 | 2-Fluoro-3-methoxy-4-formylpyridine | 78 |
| 3 | (CH₃)₃SiCl | Trimethylsilyl chloride | LDA | THF | -78 | 1 | 2-Fluoro-3-methoxy-4-(trimethylsilyl)pyridine | 92 |
| 4 | PhCHO | Benzaldehyde | LDA | THF | -78 | 2 | (2-Fluoro-3-methoxypyridin-4-yl)(phenyl)methanol | 75 |
Note: Yields are based on isolated products. Reaction conditions may require optimization for different electrophiles.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.
-
LDA can be prepared in situ from n-butyllithium and diisopropylamine or used as a commercially available solution. The concentration of commercial alkyllithium reagents should be determined by titration prior to use.[2]
-
Reactions are performed at low temperatures (-78 °C), typically using a dry ice/acetone bath.
Protocol 1: Synthesis of 2-Fluoro-4-iodo-3-methoxypyridine
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.2 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of iodine (1.5 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-iodo-3-methoxypyridine.
Mandatory Visualizations
Caption: Experimental workflow for the directed ortho-lithiation of this compound.
Caption: Reaction pathway for the directed ortho-lithiation and electrophilic quench.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed cross-coupling of 2-fluoro-3-methoxypyridine, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for structurally similar heteroaryl halides and serve as a robust starting point for reaction optimization.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds. For the substrate this compound, the fluorine atom at the 2-position is the primary site for cross-coupling due to the lability of the C-F bond in the presence of a suitable palladium catalyst. The methoxy group at the 3-position can influence the electronic properties of the pyridine ring and, consequently, its reactivity.
Key challenges in the cross-coupling of fluoropyridines include the potential for catalyst inhibition by the pyridine nitrogen and the relatively strong C-F bond compared to other carbon-halogen bonds.[1] The selection of appropriate ligands is crucial to overcome these challenges, with bulky, electron-rich phosphine ligands often being effective.[2]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl and heteroaryl structures by coupling an organoboron reagent with an organic halide.[3] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. The expected yield ranges are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid used.[2][4]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Coupling Partner Example |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene | 110 | 12-24 | 70-95 | Phenylboronic acid |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | 12-24 | 75-98 | 4-Methylphenylboronic acid |
| Pd(dppf)Cl₂ (5 mol%) | (dppf) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O | 100 | 12-24 | 65-90 | Thiophene-2-boronic acid |
| Pd(PPh₃)₄ (3 mol%) | (PPh₃) | Na₂CO₃ (2 equiv) | DMF/H₂O | 120-150 | 0.25-1 (Microwave) | 60-85 | Pyridine-3-boronic acid |
Note: The data presented is based on analogous systems and should be used as a starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a Pd₂(dba)₃/XPhos catalyst system.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5] This reaction enables the coupling of this compound with a wide variety of primary and secondary amines.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table outlines recommended starting conditions for the Buchwald-Hartwig amination of this compound. Expected yields are based on reactions with similar halopyridines.[6][7]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Amine Partner Example |
| Pd₂(dba)₃ (2 mol%) | RuPhos (8 mol%) | LiHMDS (2.5 equiv) | THF | 65 | 5-24 | 70-95 | Morpholine |
| Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ (1.4 equiv) | Toluene | 80-110 | 12-24 | 65-90 | Aniline |
| [Pd(allyl)Cl]₂ (0.1 mol%) | AdBippyPhos (0.2 mol%) | KOPh (1.2 equiv) | Toluene | 100 | 15-24 | 75-95 | Butylamine |
| Pd₂(dba)₃ (1 mol%) | Xantphos (1.5 mol%) | Cs₂CO₃ (1.4 equiv) | 1,4-Dioxane | 110 | 12-24 | 66-99 | Benzamide |
Note: The data presented is based on analogous systems and should be used as a starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine using a Pd₂(dba)₃/RuPhos catalyst system.[6]
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
RuPhos (8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous, degassed THF
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Evacuate and backfill the flask with inert gas.
-
Add anhydrous, degassed THF and stir for 5 minutes.
-
Add this compound, the secondary amine, and LiHMDS.
-
Heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
C-S Cross-Coupling: Thioether Formation
Palladium-catalyzed C-S cross-coupling provides a direct route to aryl thioethers from aryl halides and thiols or their equivalents.
Data Presentation: Representative Conditions for C-S Cross-Coupling
The following table provides suggested starting conditions for the C-S cross-coupling of this compound with thiols.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Thiol Partner Example |
| PdCl₂(PhCN)₂ (5 mol%) | Xantphos (10 mol%) | NaOAc (2 equiv) | Anisole | 120 | 12-24 | 60-85 | Thiophenol |
| Pd(OAc)₂ (5 mol%) | dppf (10 mol%) | K₂CO₃ (2 equiv) | Toluene | 110 | 12-24 | 65-90 | Benzyl mercaptan |
| Pd₂(dba)₃ (2.5 mol%) | Xantphos (5 mol%) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane | 100 | 12-24 | 70-95 | Ethanethiol |
Note: The data presented is based on analogous systems and should be used as a starting point for optimization.
Experimental Protocol: C-S Cross-Coupling
This protocol outlines a general procedure for the C-S cross-coupling of this compound with a thiol using a PdCl₂(PhCN)₂/Xantphos catalyst system.[8]
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.2 equiv)
-
Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) (5 mol%)
-
Xantphos (10 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anisole
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, the thiol, PdCl₂(PhCN)₂, Xantphos, and sodium acetate.
-
Add anisole via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted 3-Aminopyridine Derivatives for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous approved drugs. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. This document details the synthesis and application of a series of sulfonamide methoxypyridine derivatives, which have been investigated as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2]
Featured Application: Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
A series of sulfonamide methoxypyridine derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][2] These compounds were designed based on a scaffold-hopping strategy to identify novel and potent inhibitors of the PI3K/mTOR pathway. The general structure of these derivatives involves a sulfonamide linkage to a 3-amino-2-methoxypyridine core.
Quantitative Data Summary
The inhibitory activities of a selection of these derivatives against PI3Kα and mTOR, as well as their anti-proliferative effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, are summarized in the table below.[1][2]
| Compound ID | Modification | PI3Kα IC₅₀ (nM)[1][2] | mTOR IC₅₀ (nM)[1][2] | MCF-7 IC₅₀ (nM)[1][2] | HCT-116 IC₅₀ (nM)[1][2] |
| 22c | Quinoline core | 0.22 | 23 | 130 | 20 |
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs cell growth, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation. The synthesized sulfonamide methoxypyridine derivatives act as dual inhibitors of PI3K and mTOR, key kinases in this pathway, thereby blocking downstream signaling and inducing apoptosis in cancer cells.[1][2]
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.
Experimental Protocols
General Synthesis of Sulfonamide Methoxypyridine Derivatives
The synthesis of the target compounds was achieved through a multi-step process, with the key step being a Suzuki coupling reaction.[2]
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Intermediate 4) [2]
-
Materials:
-
5-bromo-2-methoxypyridin-3-amine (1 equivalent)
-
2,4-difluorobenzenesulfonyl chloride (1.2 equivalents)
-
Anhydrous pyridine
-
Hexane
-
Water
-
-
Procedure:
-
To a solution of 5-bromo-2-methoxypyridin-3-amine in anhydrous pyridine, add 2,4-difluorobenzenesulfonyl chloride dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and stir for 1 hour.
-
Filter the precipitate, wash with hexane, and dry to yield the product.
-
Protocol 2: General Procedure for Suzuki Coupling [2]
-
Materials:
-
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Borate ester intermediate) (1 equivalent)
-
Appropriate bromo-heterocycle (1.2 equivalents)
-
Pd(dppf)Cl₂ (0.1 equivalents)
-
K₂CO₃ (3 equivalents)
-
1,4-Dioxane/H₂O (5:1)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Combine the borate ester intermediate, the bromo-heterocycle, Pd(dppf)Cl₂, and K₂CO₃ in a reaction vessel.
-
Add the 1,4-dioxane/H₂O solvent mixture.
-
Heat the mixture at 80 °C for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
-
The inhibitory activity of the synthesized compounds against PI3Kα and mTOR can be determined using a variety of commercially available assay kits, typically employing a fluorescence-based method to measure kinase activity.
-
Compounds are serially diluted and incubated with the respective kinase and its substrate.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped, and the signal is measured.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
-
Seed cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.
Western Blot Analysis
-
Treat cancer cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., phosphorylated AKT, total AKT).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate and image the blot. This allows for the visualization of the compound's effect on the phosphorylation status of downstream targets.[1]
References
Application of 2-Fluoro-3-methoxypyridine in the Synthesis of Novel HIV Replication Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Fluoro-3-methoxypyridine as a key starting material in the synthesis of a promising class of HIV replication inhibitors. The resulting compounds, pyridin-3-yl acetic acid derivatives, have been identified as potent inhibitors of HIV integrase, a critical enzyme for viral replication.
Introduction
The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of new and effective antiretroviral therapies. One of the key validated targets for anti-HIV drug design is the viral enzyme integrase, which catalyzes the insertion of the viral DNA into the host cell's genome. Inhibition of this process effectively halts the viral replication cycle.
Recent advancements in medicinal chemistry have identified a series of pyridin-3-yl acetic acid derivatives as potent HIV integrase strand transfer inhibitors (INSTIs). The synthesis of these complex molecules often relies on strategic cross-coupling reactions to construct the core biaryl structure. This compound has emerged as a valuable building block in this context, enabling the efficient synthesis of these novel antiviral agents.
Mechanism of Action: HIV Integrase Inhibition
The pyridin-3-yl acetic acid derivatives synthesized using this compound function by inhibiting the strand transfer activity of HIV integrase. This enzyme facilitates the integration of the reverse-transcribed viral DNA into the host chromosome in a two-step process: 3'-processing and strand transfer. These inhibitors bind to the active site of the integrase, chelating the essential metal ions and preventing the catalytic activity required for the strand transfer step. This blockade of viral DNA integration is a terminal event for the replication of the virus.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Fluoro-3-methoxypyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 2-Fluoro-3-methoxypyridine. The information provided is designed to help overcome common challenges and optimize reaction conditions for this important synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is the yield of my Suzuki-Miyaura coupling with this compound consistently low?
A1: Low yields in this specific coupling are a common challenge and can arise from several factors related to the unique properties of both the 2-fluoropyridine and the boronic acid moieties. Key areas to investigate include:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium center.[1][2][3]
-
Protodeboronation of the Boronic Acid: 2-Pyridylboronic acids are notoriously unstable and susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][4] This side reaction is often promoted by aqueous bases and elevated temperatures.[1] Using stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can help prevent this.[2][4]
-
Defluorination of the Pyridine Ring: The fluorine atom at the 2-position of the pyridine ring can be susceptible to nucleophilic displacement (defluorination), especially in the presence of strong bases and at high temperatures. This side reaction leads to the formation of undesired byproducts.[1]
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow, particularly with electron-deficient heteroaryl compounds.[5]
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is a common side reaction.[3] It is often promoted by the presence of oxygen or Pd(II) species.[3] To minimize homocoupling:
-
Ensure Thorough Degassing: Oxygen can promote the oxidative homocoupling.[2] Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[5]
-
Use a Pd(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help minimize this side reaction.[2]
-
Optimize Reaction Conditions: Carefully select the reaction conditions, as higher temperatures can sometimes increase the rate of homocoupling.[6]
Q3: My this compound starting material appears to be unreactive. What conditions can improve the coupling?
A3: The C-F bond is the strongest carbon-halogen bond, making its cleavage in the oxidative addition step energetically demanding.[7] Additionally, the electron-donating methoxy group can decrease the reactivity of the C-F bond towards oxidative addition.[8] To improve reactivity:
-
Employ Highly Active Catalysts: Use specialized, bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[3]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-F bond. However, be mindful that this can also increase the rate of side reactions.[3]
-
Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings.[3]
Q4: How do I choose the right base for my reaction?
A4: The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[3][7] The choice of base can significantly impact the reaction yield.[3]
-
Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[3][7]
-
For Sensitive Substrates: For base-sensitive substrates, a milder base like potassium fluoride (KF) might be preferable to prevent the degradation of starting materials or products.[7][9]
-
General Recommendation: A good starting point is to screen bases such as K₃PO₄ and Cs₂CO₃, as they are often effective for challenging couplings.[2]
Q5: What are the best practices for setting up the reaction to ensure reproducibility?
A5: To ensure reproducibility, it is crucial to control the reaction variables carefully:
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it is essential to set up the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] This involves using flame-dried glassware and performing evacuations and backfills with the inert gas.[2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.[2][5]
-
Purity of Reagents: Ensure that all reagents, including the this compound, the boronic acid/ester, the catalyst, ligand, and base, are of high purity.
-
Consistent Stirring: Maintain consistent and vigorous stirring throughout the reaction to ensure proper mixing of the reagents, especially in biphasic systems.[8]
Optimizing Reaction Conditions
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables provide a summary of recommended starting points and conditions for optimization.
Table 1: Recommended Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 (Pd), 2-6 (Ligand) | A robust system for challenging couplings, often effective for electron-rich pyridines.[1] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Another excellent choice, particularly for less reactive aryl halides.[2] |
| Pd(dppf)Cl₂ | - | 2-5 | A reliable and widely used catalyst for a variety of Suzuki couplings.[1][10] |
| Pd(PPh₃)₄ | - | 2-5 | A common Pd(0) source that can be effective, but may be less active for challenging substrates. |
Table 2: Recommended Bases
| Base | Equivalents | Common Solvents | Notes |
| K₃PO₄ | 2.0 - 3.0 | Dioxane/H₂O, Toluene, THF | A strong base that is often very effective for challenging couplings.[1][3] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, Toluene | A milder base that can improve yields, especially when protodeboronation is an issue.[2] |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene | A common and cost-effective base, but may be less effective for this specific substrate. |
| Na₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, DMF | Can be effective, and DMF can aid in the solubility of starting materials.[5] |
Table 3: Recommended Solvents
| Solvent System | Ratio | Typical Temperature (°C) | Notes |
| Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | A very common and effective solvent system for Suzuki couplings.[1][2] |
| Toluene / H₂O | 4:1 to 10:1 | 80 - 110 | Another good option, particularly when higher temperatures are needed.[2] |
| 2-MeTHF | - | 80 - 100 | A greener alternative to THF and Dioxane. |
| DMF | - | 100 - 120 | Can be useful for improving the solubility of starting materials.[9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Aryl or heteroaryl boronic acid (or pinacol ester) (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Inert gas (Argon or Nitrogen)
Reaction Setup:
-
To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the this compound, the boronic acid (or its derivative), the base, the palladium catalyst, and the ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[2]
-
Add the degassed solvent via syringe.[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[5]
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][5]
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.[3]
Visual Guides
Troubleshooting Low Yields
Caption: A workflow diagram for troubleshooting low yields.
General Experimental Workflow
Caption: A flowchart of the general experimental workflow.
Key Reaction Components and Relationships
Caption: Key components and their roles in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarship.claremont.edu [scholarship.claremont.edu]
Common side reactions and byproducts in "2-Fluoro-3-methoxypyridine" chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methoxypyridine. The information is designed to address common side reactions and byproducts encountered during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: this compound is a versatile building block commonly employed in:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine at the 2-position is activated by the pyridine nitrogen, making it an excellent leaving group for substitution by a wide range of nucleophiles (N, O, S, and C-based).
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and other similar transformations where the C-F bond can be activated for C-C, C-N, and C-O bond formation.
-
Directed ortho-Lithiation: The methoxy group and the pyridine nitrogen can direct deprotonation to specific positions on the ring, allowing for subsequent functionalization with electrophiles.
Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which is the better leaving group: the 2-fluoro or the 3-methoxy group?
A2: The 2-fluoro group is a significantly better leaving group in SNAr reactions. The pyridine nitrogen strongly activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. The electronegativity of the fluorine atom further enhances this activation, and fluoride is an excellent leaving group in this context. The methoxy group at the 3-position is not activated in the same way and is generally not displaced under typical SNAr conditions.
Q3: Can the methoxy group be cleaved during reactions?
A3: Yes, demethylation of the 3-methoxy group is a potential side reaction, particularly under harsh conditions. Strong Lewis acids (like BBr₃) or strongly nucleophilic conditions at high temperatures can lead to the formation of the corresponding 2-fluoro-3-hydroxypyridine byproduct. For instance, using sodium trimethylsilanethiolate at elevated temperatures is a known method for demethylating methoxypyridines.[1]
Q4: What are the likely positions for lithiation on the this compound ring?
A4: The regioselectivity of lithiation can be complex. The 3-methoxy group is a known ortho-directing group, which would favor deprotonation at the C4 position. However, the pyridine nitrogen directs to the C2 position, which is already substituted. The fluorine at C2 is an activating group for deprotonation at the adjacent C3 position, but this is sterically hindered. Therefore, a mixture of products could be obtained depending on the base and reaction conditions. Lithiation at C4 is often the major pathway when using lithium amide bases.[2][3][4][5]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
| Observed Issue | Potential Cause(s) | Suggested Solution(s) | Potential Byproduct(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive nucleophile. 2. Reaction temperature too low. 3. Inappropriate base or solvent. | 1. Use a stronger base to generate a more potent nucleophile (e.g., NaH, KOtBu). 2. Increase the reaction temperature. 3. Switch to a more polar aprotic solvent like DMSO or DMF to enhance the reaction rate. | - |
| Formation of multiple products | 1. The nucleophile has multiple reactive sites. 2. The product is unstable under the reaction conditions. | 1. Protect other reactive functional groups on the nucleophile. 2. Use milder reaction conditions (lower temperature, weaker base). | Isomeric products from reaction at different sites of the nucleophile. |
| Presence of 2-Fluoro-3-hydroxypyridine | Demethylation of the methoxy group. | 1. Avoid strong Lewis acidic reagents or conditions. 2. Use milder bases and lower reaction temperatures. | 2-Fluoro-3-hydroxypyridine |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Observed Issue | Potential Cause(s) | Suggested Solution(s) | Potential Byproduct(s) |
| Low or no product formation | 1. Catalyst inhibition by the pyridine nitrogen. 2. Inactive catalyst system for C-F activation. 3. Protodeboronation of the boronic acid (Suzuki). | 1. Use a higher catalyst loading. 2. Employ a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to promote oxidative addition.[6] 3. Use anhydrous conditions and a suitable base (e.g., K₃PO₄) to minimize protodeboronation.[6] | - |
| Formation of a homocoupled product (e.g., biphenyl from phenylboronic acid) | 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar). 2. Optimize the base and solvent system to facilitate transmetalation. | Homocoupled boronic acid/ester or aryl halide. |
| Dehalogenated starting material (3-methoxypyridine) | Reductive dehalogenation. | 1. Ensure an inert atmosphere. 2. Choose a solvent less prone to acting as a hydride source. | 3-methoxypyridine |
| Presence of 2-Fluoro-3-hydroxypyridine | Cleavage of the methoxy group by the base or additives. | 1. Use a milder base (e.g., K₂CO₃ instead of KOtBu). 2. Avoid high reaction temperatures for extended periods. | 2-Fluoro-3-hydroxypyridine |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the amine nucleophile (1.2 equivalents) and a suitable base (e.g., K₂CO₃, 2.0 equivalents).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane or toluene, with or without water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for SNAr reactions.
Caption: Troubleshooting workflow for Suzuki coupling.
References
- 1. Demethylation of methoxypyridines with sodium trimethylsilanethiolate | Semantic Scholar [semanticscholar.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Aromatic Substitution on 2-Fluoro-3-methoxypyridine
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help improve reaction yields and address common challenges.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the nucleophilic substitution on this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reactivity of the nucleophile: The nucleophile may not be strong enough to attack the electron-rich pyridine ring. 2. Inappropriate solvent: The solvent may not be optimal for the reaction, leading to poor solubility of reactants or stabilization of the transition state. 3. Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature. 4. Decomposition of starting material or product: The reaction conditions may be too harsh, leading to degradation. | 1. Increase nucleophile strength: If using a neutral nucleophile (e.g., alcohol, amine), convert it to its more nucleophilic conjugate base (alkoxide, amide) using a suitable base (e.g., NaH, KOtBu, K₂CO₃). 2. Solvent optimization: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. For reactions with alcohols, THF can also be a good choice. 3. Increase temperature: Gradually increase the reaction temperature. For less reactive nucleophiles, heating may be necessary. Consider using a sealed tube or microwave reactor for higher temperatures. 4. Milder conditions: If decomposition is suspected, try using a weaker base, a lower temperature, or a less polar solvent. |
| Formation of Side Products | 1. Multiple substitutions: If the nucleophile or product can react further. 2. Reaction with the methoxy group: Strong nucleophiles or harsh conditions might lead to demethylation or other reactions at the methoxy group. 3. Ring-opening or decomposition: Very strong bases or high temperatures can lead to the degradation of the pyridine ring. | 1. Control stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents). 2. Milder reaction conditions: Employ milder bases and lower temperatures to minimize side reactions. 3. Protecting groups: If applicable, consider protecting sensitive functional groups on the nucleophile. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar: The product may be difficult to extract from an aqueous workup. 2. Product is volatile: The product may be lost during solvent removal. 3. Inseparable impurities: Side products may have similar polarity to the desired product. | 1. Alternative workup: Use continuous extraction or saturate the aqueous phase with salt (brine) to improve extraction efficiency. Consider using a different extraction solvent. 2. Careful solvent removal: Use a rotary evaporator at a controlled temperature and pressure. 3. Chromatography optimization: Use a different solvent system or a different type of chromatography (e.g., reverse-phase) for purification. |
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the nucleophilic substitution on this compound lower than expected compared to unsubstituted 2-fluoropyridine?
A1: The methoxy group at the 3-position is an electron-donating group, which increases the electron density of the pyridine ring. This makes the ring less electrophilic and therefore less susceptible to nucleophilic attack compared to unsubstituted 2-fluoropyridine. To overcome this, you may need to use more forcing reaction conditions, such as a stronger nucleophile, a higher temperature, or a more polar aprotic solvent.
Q2: What is the best choice of base for this reaction?
A2: The choice of base depends on the nucleophile.
-
For alcohols and phenols , strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to generate the more reactive alkoxide or phenoxide.
-
For amines , weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient, as amines are generally good nucleophiles.
-
For thiols , a base like potassium carbonate is typically used to generate the thiolate.
Q3: Which solvent is most suitable for this SNAr reaction?
A3: Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF) (especially for reactions with alkoxides)
Q4: Can I use other halogens at the 2-position instead of fluorine?
A4: While other halogens like chlorine or bromine can be used, fluorine is generally the best leaving group in SNAr reactions on pyridines. The high electronegativity of fluorine activates the C-F bond towards nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be significantly faster than that of 2-chloropyridine.[1]
Q5: Are there any common side reactions to be aware of?
A5: Yes, potential side reactions include:
-
Demethylation: Strong nucleophiles or harsh basic conditions could potentially lead to the cleavage of the methyl group from the methoxy substituent.
-
Multiple Amination: When using primary amines as nucleophiles, over-alkylation can occur where the product of the initial substitution reacts further with the starting material. Using an excess of the primary amine can sometimes mitigate this.
Data Presentation
The following tables summarize general reaction conditions for the nucleophilic aromatic substitution on 2-fluoropyridines with various classes of nucleophiles. While this data is for unsubstituted 2-fluoropyridine, it serves as an excellent starting point for optimizing reactions with this compound. Due to the electron-donating effect of the 3-methoxy group, more forcing conditions (e.g., higher temperature, longer reaction time) may be required.
Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles on 2-Fluoropyridine
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |
| Phenol | Phenol | K₃PO₄ | tAmyl-OH | 110 | 12 | >95 |
| Thiol | Thiophenol | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |
Data adapted from literature for unsubstituted 2-fluoropyridine and should be used as a guideline.
Table 2: SNAr with Nitrogen-Based Nucleophiles on 2-Fluoropyridine
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1° Amine | Benzylamine | K₃PO₄ | tAmyl-OH | 110 | 12 | >95 |
| 2° Amine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |
| N-Heterocycle | Imidazole | K₃PO₄ | DMF | 110 | 12 | >95 |
Data adapted from literature for unsubstituted 2-fluoropyridine and should be used as a guideline.
Experimental Protocols
The following are detailed experimental protocols for key nucleophilic substitution reactions on this compound.
Protocol 1: Reaction with a Secondary Amine (Piperidine)
Objective: To synthesize 2-(piperidin-1-yl)-3-methoxypyridine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add this compound (1.0 eq), piperidine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture and heat to 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(piperidin-1-yl)-3-methoxypyridine.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
Objective: To synthesize 2,3-dimethoxypyridine.
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add sodium methoxide (1.5 eq).
-
Add anhydrous THF to the flask.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the sodium methoxide suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Visualizations
General SNAr Mechanism
Caption: General mechanism of SNAr on this compound.
Experimental Workflow
Caption: A typical experimental workflow for SNAr reactions.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Purification of 2-Fluoro-3-methoxypyridine Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-methoxypyridine and its derivatives. It addresses common challenges encountered during purification and offers practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound derivatives?
A1: The primary challenges stem from the unique electronic properties conferred by the fluorine and methoxy substituents. The fluorine atom can cause steric hindrance, which may complicate interactions with stationary phases in chromatography or prevent the formation of a well-ordered crystal lattice during recrystallization.[1] Additionally, the pyridine nitrogen provides a basic handle, which can lead to peak tailing on acidic silica gel. Potential impurities may include regioisomers, unreacted starting materials, or byproducts from side reactions, which can have similar polarities to the desired product, making separation difficult.
Q2: Which purification technique is most suitable for my this compound derivative?
A2: The optimal technique depends on the scale of your synthesis and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and versatile method for purifying gram quantities of material in a research setting.[2][3] It is effective for separating compounds with different polarities.
-
Recrystallization: Ideal for obtaining high-purity crystalline solids, especially on a larger scale. This method is highly effective if a suitable solvent system can be identified and impurities have different solubility profiles.
-
Preparative HPLC: Offers the highest resolution for separating very similar compounds, such as regioisomers or stereoisomers. It is often used for final purification of small quantities of highly pure material.
-
Distillation: Suitable for liquid derivatives that are thermally stable and have a boiling point distinct from impurities.
Q3: My compound appears to be sensitive to the acidic nature of standard silica gel. What can I do?
A3: Acid sensitivity is a common issue with nitrogen-containing heterocycles. To mitigate this, you can deactivate the silica gel. This is typically done by flushing the packed column with a solvent system containing a small amount of a tertiary amine, such as 1-3% triethylamine (Et₃N), before loading your compound.[4] Alternatively, using a different stationary phase like neutral or basic alumina can be effective.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation / Co-elution | - Inappropriate solvent system (polarity too high or too low).- Column overload.- Poorly packed column (channeling). | - Optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for an Rf of 0.25-0.35 for the target compound.[5]- Use a larger column or reduce the amount of crude material loaded.- Ensure the column is packed homogeneously without air bubbles.[2][6] Use a gradient elution for complex mixtures.[4] |
| Peak Tailing | - Compound is interacting too strongly with acidic sites on the silica gel.- Sample is poorly soluble in the mobile phase. | - Add a small percentage (0.5-2%) of triethylamine or pyridine to your eluent to neutralize acidic sites.[4]- Dissolve the sample in a minimal amount of a stronger solvent before loading, or use dry loading technique. |
| Low Recovery | - Compound is irreversibly adsorbed onto the stationary phase.- The mobile phase is not polar enough to elute the compound. | - Use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina.[4]- Gradually increase the polarity of the mobile phase (gradient elution).[4] Ensure all fractions are collected and analyzed. |
| Cracked Column Bed | - Heat generated during elution with polar solvents (e.g., methanol).- Use of dichloromethane, which can slow flow and increase pressure.[4] | - Pre-mix solvents to manage heat of mixing before adding to the column.- Avoid excessively fast flow rates. Consider alternative non-polar solvents like ethyl acetate/hexanes. |
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form | - The solution is not sufficiently supersaturated.- The compound is too soluble in the chosen solvent. | - Slowly evaporate some of the solvent to increase concentration.[1]- Cool the solution slowly, first to room temperature, then in an ice bath or refrigerator.[1]- Try a different solvent or an anti-solvent system (a good solvent for dissolving, and a poor solvent to induce precipitation).[1] |
| Oiling Out | - The degree of supersaturation is too high.- The presence of significant impurities.- The boiling point of the solvent is too high. | - Use a more dilute solution and cool it more slowly.[1]- Attempt to purify the compound further by another method (e.g., a quick silica plug) before recrystallization.[1]- Use a lower-boiling point solvent. |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of hot solvent used to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Use TLC to identify a suitable eluent. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your target compound an Rf value between 0.25 and 0.35 and show good separation from impurities.[5]
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a layer of sand (~1 cm).
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid trapping air bubbles.[2][6]
-
Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Add another layer of sand (~1 cm) on top.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully pipette the solution onto the top layer of sand.
-
Drain the solvent until it is level with the sand, then carefully add the mobile phase.
-
-
Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column and apply pressure (if using flash chromatography) to maintain a steady flow.
-
Collect fractions and monitor their composition by TLC.
-
If using a gradient, gradually increase the percentage of the polar solvent.[4]
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization using a Two-Solvent System
-
Solvent Selection: Identify a "good" solvent that readily dissolves your compound at high temperatures but not at low temperatures. Identify a "poor" solvent (anti-solvent) in which your compound is insoluble but which is miscible with the "good" solvent.
-
Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place it in an ice bath to maximize precipitation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent or a mixture rich in the "poor" solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting decision tree for column chromatography.
Caption: Experimental workflow and troubleshooting for recrystallization.
References
Identifying and removing impurities from "2-Fluoro-3-methoxypyridine" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from "2-Fluoro-3-methoxypyridine" reactions.
Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and removal.
Problem: The reaction is complete, but the crude product shows multiple spots on the TLC plate.
Possible Causes and Solutions:
-
Unreacted Starting Materials: The most intense spots could correspond to your starting materials, such as 3-methoxy-2-aminopyridine or 2-chloro-3-methoxypyridine.
-
Identification: Compare the Rf values of the spots in your crude mixture with the starting materials.
-
Solution: Optimize reaction conditions (e.g., increase reaction time, temperature, or reagent stoichiometry) to drive the reaction to completion.
-
-
Formation of Regioisomers: If the fluorination step is not completely regioselective, other positional isomers of this compound may be formed.
-
Identification: Isomers can be difficult to distinguish by TLC alone. GC-MS or HPLC analysis is recommended for confirmation.
-
Solution: Carefully control the reaction temperature and the addition of reagents during the fluorination step. Purification by column chromatography using a specialized column or a shallow solvent gradient may be necessary to separate the isomers.
-
-
Hydrolysis Byproducts: In methods like the Balz-Schiemann reaction, the intermediate diazonium salt can react with water to form 2-hydroxy-3-methoxypyridine.[1]
-
Identification: This byproduct is typically more polar than the desired product and will have a lower Rf value on the TLC plate.
-
Solution: Ensure strictly anhydrous conditions during the diazotization and fluorination steps.
-
-
Other Side Products: Depending on the specific synthetic route, other byproducts may form.
-
Identification: Characterize the major impurities by techniques like GC-MS or NMR.
-
Solution: Once the structures of the byproducts are known, the reaction conditions can be modified to minimize their formation.
-
Problem: The final product is an oil, but it is expected to be a solid.
Possible Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can prevent a compound from crystallizing.
-
Solution: Purify the product further using column chromatography or preparative HPLC.
-
-
Residual Solvent: Trapped solvent can lower the melting point of the product.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities depend on the synthetic route.
-
From 3-methoxy-2-aminopyridine (via Balz-Schiemann type reaction):
-
Unreacted 3-methoxy-2-aminopyridine.
-
2-Hydroxy-3-methoxypyridine (from reaction with water).[1]
-
Other fluorinated isomers if the reaction is not regioselective.
-
-
From 2-chloro-3-methoxypyridine (via Halex reaction):
-
Unreacted 2-chloro-3-methoxypyridine.
-
Byproducts from reaction with residual water or other nucleophiles.
-
Q2: How can I best monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. For more detailed analysis and to check for the formation of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[2]
Q3: What are the recommended purification methods for this compound?
A3:
-
Column Chromatography: This is a standard method for purifying organic compounds. For closely related impurities like isomers, a high-performance silica gel and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) are recommended.
-
Recrystallization: If the crude product is a solid and contains a small amount of impurities, recrystallization can be a very effective purification method. A solvent screen should be performed to find a suitable solvent or solvent pair.
-
Fractional Distillation: If the impurities have significantly different boiling points from the product, fractional distillation under reduced pressure can be an option.
Q4: What are the key analytical techniques for identifying impurities?
A4:
-
GC-MS: This technique is excellent for separating volatile compounds and providing their mass-to-charge ratio, which aids in identification. It is particularly useful for detecting and differentiating isomers based on their fragmentation patterns.
-
HPLC: HPLC is a powerful tool for separating non-volatile compounds and can be used for both qualitative and quantitative analysis. Different types of columns (e.g., reversed-phase, normal-phase, or specialized columns for pyridine derivatives) can be employed.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing compounds and their isomers, as the chemical shifts are very sensitive to the electronic environment of the fluorine atom.
Data Presentation
Table 1: Typical Analytical Data for this compound and Potential Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm in CDCl₃) | Expected ¹⁹F NMR (δ, ppm in CDCl₃) |
| This compound | 127.12 | ~7.8 (dd), ~7.1 (m), ~7.0 (m), ~3.9 (s, 3H) | -65 to -75 | |
| 3-Methoxy-2-aminopyridine | 124.14 | ~7.6 (d), ~6.9 (d), ~6.7 (dd), ~4.5 (br s, 2H), ~3.8 (s, 3H) | N/A | |
| 2-Chloro-3-methoxypyridine | 143.57 | ~8.0 (dd), ~7.2 (dd), ~7.0 (dd), ~3.9 (s, 3H) | N/A | |
| 2-Hydroxy-3-methoxypyridine | 125.12 | ~7.5 (d), ~6.9 (d), ~6.8 (dd), ~3.8 (s, 3H) | N/A |
Note: The NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexanes) to form a slurry.
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Carefully add the sample solution to the top of the silica gel.
-
Elution: Add the eluent (e.g., a mixture of hexanes and ethyl acetate) to the top of the column. Apply gentle pressure (flash chromatography) to push the solvent through the column.
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: General Procedure for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (crude or purified) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their boiling points and interactions with the stationary phase of the column. A temperature gradient is typically used to elute compounds with a wide range of boiling points.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated for each component.
-
Data Analysis: The retention time and the mass spectrum of each peak are used to identify the components of the mixture by comparing them to a library of known spectra or by interpreting the fragmentation patterns.
Mandatory Visualization
References
Troubleshooting low conversion rates in "2-Fluoro-3-methoxypyridine" reactions
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 2-Fluoro-3-methoxypyridine. The following guides and FAQs are designed for researchers, scientists, and professionals in drug development to help diagnose and resolve problems leading to low conversion rates.
General Troubleshooting
Question: What are the general challenges when working with this compound?
Answer: The pyridine core presents unique challenges in functionalization due to its electron-deficient nature and the strong coordinating ability of the nitrogen atom.[1][2][3] The nitrogen lone pair can interact with and deactivate Lewis acid and metal catalysts.[2][4] For this compound specifically, the fluorine at the 2-position and the methoxy group at the 3-position influence the electronic properties and reactivity of the pyridine ring. The fluorine atom makes the 2-position highly susceptible to nucleophilic attack, while the methoxy group is electron-donating.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for creating C-C and C-N bonds. However, achieving high yields with substituted pyridines can be challenging.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Question: I am observing low to no conversion in my Suzuki-Miyaura coupling with this compound. What are the likely causes?
Answer: Low conversion rates in Suzuki-Miyaura couplings involving this compound can stem from several factors:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[5] Using bulky, electron-rich phosphine ligands can help shield the metal center.[5]
-
Protodeboronation: The boronic acid coupling partner may be unstable under the reaction conditions, leading to its decomposition before it can participate in the catalytic cycle.[5] This is particularly an issue with heteroaryl boronic acids.
-
Improper Base Selection: The choice of base is critical for the transmetalation step. An inappropriate base can lead to side reactions or fail to facilitate the catalytic cycle effectively.
-
Presence of Oxygen: Incomplete degassing of the reaction mixture can lead to the oxidation of the phosphine ligands and the palladium(0) catalyst, rendering it inactive. It can also promote the homocoupling of the boronic acid.[6]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[7]
Troubleshooting Guide: Low Conversion in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Formation | Catalyst deactivation by pyridine nitrogen coordination. | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5][8] Consider using a pre-formed palladium catalyst with these ligands. |
| Protodeboronation of the boronic acid. | Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and the minimum necessary amount.[9] Ensure the reaction is not heated for excessively long periods. Use freshly prepared or high-quality boronic acid/ester. | |
| Inefficient generation of the active Pd(0) catalyst. | Ensure rigorous inert atmosphere conditions (argon or nitrogen).[5] Use freshly distilled and degassed solvents. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0).[6][7] | |
| Poor choice of reaction conditions. | Screen different solvents (e.g., dioxane/water, toluene/water, DMF), bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and temperatures.[9][10] | |
| Formation of Homocoupling Byproduct | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere throughout the reaction.[6] |
| Pd(II) species present in the reaction. | Ensure complete reduction of the Pd(II) precatalyst to Pd(0). Using a Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[9]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.[9]
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds.
Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is giving a low yield. What should I investigate?
Answer: Low yields in Buchwald-Hartwig aminations can be attributed to several factors:
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu, K₃PO₄, or Cs₂CO₃ are typically required. The choice of base can be critical and substrate-dependent.
-
Ligand Choice: The ligand plays a crucial role in the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred.[11] The optimal ligand may need to be screened for your specific amine and aryl halide.
-
Catalyst Inhibition: The product amine or starting amine can sometimes inhibit the catalyst.[11]
-
Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material. Beta-hydride elimination from the palladium-amido complex can also be a competing pathway.[11]
Troubleshooting Guide: Low Conversion in Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inappropriate base. | Screen strong, non-nucleophilic bases such as NaOtBu, LiHMDS, K₃PO₄, and Cs₂CO₃.[12] |
| Suboptimal ligand. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., BINAP, Josiphos type ligands).[13] | |
| Catalyst poisoning. | Ensure high purity of starting materials and solvents. Some functional groups can poison the catalyst.[12] | |
| Formation of Hydrodehalogenated Byproduct | Competing reductive elimination pathway. | Optimize the ligand and reaction temperature. A more electron-rich ligand may favor C-N bond formation. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction vessel. Add this compound and the amine.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction by an appropriate method (TLC, GC-MS, LC-MS).
-
Workup: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.
Caption: Logical troubleshooting flow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of this compound makes this position susceptible to nucleophilic aromatic substitution. SNAr reactions of 2-fluoropyridines are generally faster than those of the corresponding 2-chloropyridines.[14][15]
Frequently Asked Questions (FAQs) for SNAr Reactions
Question: I am attempting an SNAr reaction on this compound with an oxygen or nitrogen nucleophile, but the reaction is sluggish. What can I do?
Answer: While the 2-fluoro group activates the pyridine ring for SNAr, several factors can lead to slow reactions:
-
Nucleophile Strength: A stronger nucleophile will generally lead to a faster reaction. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base to generate the corresponding alkoxide or amide is necessary.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or THF are typically used to solvate the cation of the nucleophile and increase its reactivity.
-
Temperature: Increasing the reaction temperature can often overcome a high activation barrier.
Troubleshooting Guide: Low Conversion in SNAr Reactions
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Weak nucleophile. | If using a neutral nucleophile (e.g., R-OH, R₂NH), add a strong base (e.g., NaH, K₂CO₃) to generate the more reactive anionic nucleophile. |
| Inappropriate solvent. | Use a polar aprotic solvent such as DMF, DMSO, or THF to enhance the nucleophilicity of the attacking species. | |
| Insufficient temperature. | Gradually increase the reaction temperature and monitor for product formation and potential decomposition. | |
| Side Product Formation | Reaction at other positions. | The 2-position is highly activated for nucleophilic attack.[16] Side reactions at other positions are less likely but could occur under harsh conditions. Confirm the structure of the product and byproducts by NMR and MS. |
Experimental Protocol: General Procedure for SNAr Reaction
-
Nucleophile Preparation (if necessary): In a dry flask under an inert atmosphere, dissolve the alcohol or amine nucleophile in an anhydrous polar aprotic solvent (e.g., THF, DMF). Add a base (e.g., NaH) portion-wise at 0 °C and allow the mixture to stir until gas evolution ceases.
-
Reaction: Add a solution of this compound in the same solvent to the solution of the nucleophile.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux) and monitor its progress.
-
Workup: Cool the reaction and quench carefully with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography or recrystallization.
Caption: Mechanism of Nucleophilic Aromatic Substitution on 2-Fluoropyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Catalyst selection and optimization for "2-Fluoro-3-methoxypyridine" cross-coupling
Technical Support Center: Cross-Coupling of 2-Fluoro-3-methoxypyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the catalyst selection and optimization of cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in cross-coupling reactions with this compound?
The main challenges stem from the electronic and structural properties of the substrate:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and slowing down the catalytic cycle. The use of bulky, electron-rich phosphine ligands can often mitigate this by sterically shielding the palladium center.[1][2]
-
C-F Bond Activation: The Carbon-Fluorine bond at the 2-position is strong and generally less reactive than C-Cl, C-Br, or C-I bonds in oxidative addition, often requiring highly active catalysts and higher reaction temperatures.
-
Side Reactions (Defluorination): The fluorine atom can be susceptible to nucleophilic displacement (defluorination), particularly in the presence of strong bases or at elevated temperatures, leading to undesired byproducts.[1]
-
Influence of the Methoxy Group: The electron-donating 3-methoxy group can increase the electron density of the pyridine ring, potentially making the C-F bond even less susceptible to oxidative addition.[3]
Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?
Several palladium-catalyzed cross-coupling reactions can be successfully applied, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids/esters.[4]
-
Buchwald-Hartwig Amination: The method of choice for creating C-N bonds by coupling with primary or secondary amines.[5][6][7]
-
Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[4][8][9]
Q3: How do I prevent defluorination of the pyridine ring during the reaction?
Defluorination is a common side reaction for 2-fluoropyridines.[1] To minimize this:
-
Use Milder Reaction Conditions: Employ the lowest effective temperature and weaker bases where possible.
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired cross-coupling reaction, helping it to outcompete the slower defluorination pathway.[1]
-
Monitor Reaction Time: Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may promote defluorination.[1]
Q4: My boronic acid coupling partner is degrading (protodeboronation). What can I do?
2-Pyridylboronic acids, and heteroaryl boronic acids in general, can be unstable and susceptible to protodeboronation, where the boronic acid group is replaced by hydrogen.[1][10]
-
Use Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki couplings, excess water can promote hydrolysis and subsequent protodeboronation. Ensure solvents are adequately dried.[1]
-
Choose the Right Base: Strong aqueous bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[1]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable alternatives to boronic acids and can help prevent this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Inactivity: The active Pd(0) species is not forming or is being deactivated. | • Use a fresh batch of palladium precursor or a more active, pre-formed palladacycle (e.g., G3/G4 precatalysts).[11] • Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).[11] • Ensure rigorous deoxygenation of solvents and reagents, as oxygen can deactivate the catalyst.[12] |
| Inappropriate Ligand: The ligand is not effectively promoting oxidative addition or reductive elimination. | • Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald or ferrocenyl ligands).[1] For challenging C-F activation, ligands like tBuXPhos or BrettPhos may be effective. | |
| Insufficient Base/Solvent: The base may be too weak, or the reagents may not be fully soluble. | • For Suzuki couplings, try K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a stronger base like NaOtBu or LHMDS may be necessary.[11] • Switch to a solvent with better solubilizing properties (e.g., dioxane, toluene, DMF, or CPME).[13] | |
| Formation of Side Products | Defluorination: The fluorine atom is displaced. | • Lower the reaction temperature. • Use a weaker base (e.g., switch from NaOtBu to K₃PO₄). • Employ a bulkier ligand to accelerate the desired coupling.[1] |
| Homocoupling of Coupling Partner: (e.g., biaryl formation from boronic acid). | • This is often caused by the presence of oxygen.[4] Ensure the reaction setup is fully inert. • Use a stoichiometry closer to 1:1.1 (aryl fluoride:coupling partner).[11] • Consider starting with a Pd(0) source like Pd₂(dba)₃ to avoid side reactions during in-situ reduction of Pd(II).[11] | |
| Hydrodehalogenation (HDF): The fluorine atom is replaced by hydrogen. | • Ensure all reagents and solvents are anhydrous, as water can be a proton source.[11] • The choice of base and solvent can influence the formation of palladium hydride species that lead to HDF. Screen different conditions. |
Catalyst and Condition Selection Tables
Table 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
| Parameter | Recommended Starting Conditions | Notes |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3 | G3 precatalysts often provide higher activity and reproducibility.[14] |
| Ligand | SPhos, XPhos, RuPhos, Pd(dppf)Cl₂ | Bulky, electron-rich monophosphine ligands are often the most effective.[1] |
| Catalyst Loading | 1-5 mol% Pd, 1.2-2x mol% Ligand | Start with higher loading for difficult C-F activation. |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a robust choice for many heteroaryl couplings.[12] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1), Toluene, CPME | Anhydrous conditions may be required to prevent protodeboronation.[1] |
| Temperature | 80-120 °C | Higher temperatures are typically needed for C-F activation. |
Table 2: Buchwald-Hartwig Amination (C-N Bond Formation)
| Parameter | Recommended Starting Conditions | Notes |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂, or BrettPhos Pd G3 | G3 precatalysts are highly active for C-N couplings. |
| Ligand | XPhos, BrettPhos, RuPhos, BINAP | The choice of ligand is critical and depends on the amine coupling partner.[5] |
| Catalyst Loading | 1-5 mol% Pd, 1.2-2x mol% Ligand | Higher loadings may be needed for less reactive amines. |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ (1.5-3 equivalents) | Strong bases like NaOtBu are common, but weaker carbonate or phosphate bases can be effective and offer better functional group tolerance.[13] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Ensure the solvent is anhydrous. |
| Temperature | 80-110 °C | Typical range for Buchwald-Hartwig aminations.[13] |
Table 3: Sonogashira Coupling (C-C Alkyne Formation)
| Parameter | Recommended Starting Conditions | Notes |
| Pd Precursor | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂ is a commonly used and effective catalyst. |
| Ligand | PPh₃, Xantphos, cataCXium® A | Often, the phosphine from the palladium complex is sufficient. |
| Cu Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle.[8][12] |
| Catalyst Loading | 1-3 mol% Pd, 2-6 mol% CuI | |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | The amine base often serves as the solvent or co-solvent.[12] |
| Solvent | THF, DMF, Acetonitrile | The reaction is typically run under anhydrous and anaerobic conditions.[9] |
| Temperature | Room Temperature to 80 °C | Can often be carried out under mild conditions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [3]
-
In an oven-dried vial inside a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), and the selected Palladium/Ligand system (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Seal the vial tightly with a PTFE-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with the selected Palladium/Ligand system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%; XPhos, 0.048 mmol, 4.8 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the mixture to 100 °C with stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling [15]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.03 mmol, 3 mol%).
-
Add this compound (1.0 mmol, 1 equiv.) followed by anhydrous THF (5 mL) and triethylamine (Et₃N, 3.0 mmol, 3 equiv.).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter to remove solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify the crude product via flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Preventing decomposition of "2-Fluoro-3-methoxypyridine" under reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Fluoro-3-methoxypyridine during chemical reactions.
Troubleshooting Guide: Preventing Decomposition of this compound
This guide addresses common issues encountered when using this compound in various chemical transformations.
Issue 1: Defluorination or Demethoxylation under Nucleophilic Aromatic Substitution (SNAAr) Conditions
Symptoms:
-
Formation of 3-methoxy-2-pyridone or 2-fluoro-3-hydroxypyridine as byproducts.
-
Low yield of the desired product.
-
Complex reaction mixture observed by TLC or LC-MS.
Potential Causes:
-
Strong Nucleophiles: Hard nucleophiles (e.g., HO⁻, MeO⁻) can attack the carbon atoms bearing the fluoro or methoxy groups, leading to substitution.
-
High Temperatures: Elevated temperatures can promote unwanted side reactions, including decomposition.
-
Prolonged Reaction Times: Extended reaction times increase the likelihood of byproduct formation.
Solutions:
-
Choice of Nucleophile: Use softer nucleophiles when possible.
-
Temperature Control: Maintain the lowest effective temperature for the reaction. Consider running reactions at room temperature or below if the nucleophile is sufficiently reactive.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to quench it as soon as the starting material is consumed.
Issue 2: Ring Decomposition or Polymerization under Strongly Acidic or Basic Conditions
Symptoms:
-
Formation of a dark, tarry substance.
-
Significant loss of material during workup.
-
Unidentifiable baseline material on TLC.
Potential Causes:
-
Strong Acids: Protonation of the pyridine nitrogen can activate the ring towards unwanted reactions.
-
Strong Bases: Strong bases can deprotonate the ring, leading to instability or polymerization, especially at elevated temperatures.
Solutions:
-
pH Control: Maintain a neutral or mildly acidic/basic pH if the reaction allows. Use a buffer system if necessary.
-
Reagent Selection: Opt for milder acids or bases. For example, use organic bases like triethylamine or DIPEA instead of strong inorganic bases like NaOH or KOH.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound involve the loss of the fluoro or methoxy substituents. The fluorine atom at the 2-position is susceptible to nucleophilic displacement. The methoxy group at the 3-position can also be cleaved under certain conditions, particularly with strong acids or bases.
Q2: How can I minimize byproduct formation during a lithiation reaction of this compound?
A2: To minimize byproducts during lithiation, it is crucial to use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) and maintain a very low temperature (typically -78 °C). The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by moisture or oxygen.
Q3: Is this compound stable to common cross-coupling reaction conditions?
A3: this compound is generally stable to many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). However, the choice of base is critical. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH to avoid decomposition of the starting material.
Experimental Protocols
Example Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize the decomposition of this compound.
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for preventing decomposition.
Scalability challenges in the synthesis of "2-Fluoro-3-methoxypyridine" derivatives
Technical Support Center: Synthesis of 2-Fluoro-3-methoxypyridine Derivatives
Welcome to the technical support center for the synthesis and scalability of this compound and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound derivatives.
Q1: My Halex reaction (substituting a chloro-group with fluoride) shows low conversion or has stalled. What are the primary causes and solutions?
A1: Low conversion in a Halide Exchange (Halex) reaction is a frequent scalability issue, often traced back to the deactivation of the fluoride source or sub-optimal reaction conditions.
-
Primary Cause 1: Presence of Water. Water hydrates the fluoride salt (e.g., KF, CsF), significantly reducing its nucleophilicity and preventing the displacement of the chloro-group. It can also lead to the hydrolysis of the starting material to an unwanted hydroxypyridine byproduct.[1]
-
Solution: Ensure all reagents and equipment are rigorously dried. Use spray-dried KF or dry standard KF in a vacuum oven at high temperatures (e.g., 150 °C) for several hours before use.[1] All glassware should be flame-dried, and the reaction should be assembled under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be anhydrous grade and stored over molecular sieves.[2]
-
-
Primary Cause 2: Poor Solubility of Fluoride Salt. For the reaction to proceed, the fluoride salt must have sufficient solubility in the reaction medium.
-
Solution: Use a high-polarity aprotic solvent such as DMSO, DMF, or Sulfolane, which are effective at solubilizing fluoride salts for SNAr mechanisms.[1][3][4] The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also significantly improve the reaction rate by increasing the effective concentration of fluoride in the organic phase.[1]
-
-
Primary Cause 3: Insufficient Temperature. Traditional Halex reactions often require high temperatures to achieve a reasonable reaction rate.[3][5]
-
Solution: Gradually increase the reaction temperature, typically to a range of 150–250 °C.[3] Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of product and byproducts, as excessive heat can cause decomposition.
-
Q2: I am observing significant byproduct formation, particularly a hydroxypyridine derivative and/or regioisomers. How can I improve selectivity?
A2: Byproduct formation compromises yield and complicates purification. The type of byproduct often points to the underlying issue.
-
Issue: Hydroxypyridine Formation. As mentioned in Q1, this is a classic sign of water in a Halex reaction. Please refer to the solutions for ensuring anhydrous conditions.
-
Issue: Poor Regioselectivity in C-H Fluorination. When starting from 3-methoxypyridine and attempting a direct C-H fluorination, you may get a mixture of products fluorinated at different positions.
-
Solution: The regioselectivity of C-H fluorination is highly influenced by the electronic and steric properties of the substituents already on the pyridine ring.[2] For 3-substituted pyridines, including those with alkoxy groups, fluorination with reagents like AgF₂ often shows high selectivity for the 2-position (adjacent to the nitrogen).[6] The directing effect of the methoxy group should favor the desired 2-fluoro isomer. If other isomers are forming, consider screening different fluorinating agents or catalysts that may offer higher selectivity.[2]
-
Q3: The purification of my crude this compound derivative is difficult, with products co-eluting. What strategies can I employ?
A3: Purification is a critical step for scalability. Co-elution of closely related pyridine isomers or byproducts is a common challenge.
-
Strategy 1: Optimize Chromatography.
-
Solution: Standard silica gel chromatography is the default method.[2][7] If co-elution occurs, screen different eluent systems, varying the polarity with solvent mixtures like hexane/ethyl acetate or dichloromethane/methanol.[7] Using a high-performance silica column or switching to a different stationary phase (e.g., alumina, or reverse-phase C18) may provide the necessary separation.
-
-
Strategy 2: Chemical Derivatization or Salt Formation.
-
Solution: The basic nitrogen atom of the pyridine ring allows for salt formation with an acid.[7] By treating the crude mixture with an acid (e.g., HCl), you can precipitate the pyridine derivatives as salts, potentially leaving non-basic impurities in the solution. The salts can then be filtered and neutralized back to the free base. This can be an effective and scalable purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods start from either a corresponding chloropyridine or a pyridine N-oxide.
-
Nucleophilic Aromatic Substitution (SNAr / Halex Reaction): This is a widely used industrial method that involves displacing a leaving group, typically chlorine, at the 2-position of the pyridine ring with a fluoride ion.[4] The reaction uses a fluoride salt like KF or CsF in a polar aprotic solvent at high temperatures.[3]
-
From Pyridine N-Oxides: Pyridine N-oxides can be activated and converted into 2-pyridyltrialkylammonium salts. These salts are excellent precursors that react under mild, metal-free conditions with a fluoride source to yield 2-fluoropyridines with high functional group compatibility.[8][9]
-
Direct C-H Fluorination: This modern approach involves the direct conversion of a C-H bond adjacent to the pyridine nitrogen into a C-F bond. Reagents like Silver(II) Fluoride (AgF₂) have been shown to be effective for this transformation, often with high regioselectivity for the 2-position.[6][10]
Q2: Why is 2-fluoropyridine more reactive in SNAr than 2-chloropyridine?
A2: The high electronegativity of the fluorine atom makes the attached carbon more electrophilic and accelerates the rate-determining step of nucleophilic attack. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than the corresponding reaction with 2-chloropyridine.[6][11] This increased reactivity allows for milder reaction conditions, which is a significant advantage when working with complex molecules.[6][11]
Q3: Are there any major safety concerns when scaling up fluorination reactions?
A3: Yes. Fluorinating agents must be handled with care.
-
Exothermic Reactions: Some electrophilic fluorinating agents can react exothermically with common solvents like DMF or DMSO.[2] On a large scale, this requires a reactor with excellent heat-exchange capabilities to prevent thermal runaway.[12]
-
Reagent Toxicity and Reactivity: Anhydrous hydrogen fluoride (HF) is sometimes used as a fluorine source or solvent and is extremely toxic and corrosive.[13] Other reagents like DAST can decompose violently if heated improperly.[12] Always review the Safety Data Sheet (SDS) for all reagents and ensure appropriate personal protective equipment (PPE) and engineering controls are in place.
-
Moisture Sensitivity: Reagents like AgF₂ are sensitive to moisture and can release hazardous fumes in moist air.[10] They should be handled quickly and stored in a desiccator.[10]
Data Presentation: Comparison of Fluorination Conditions
The following tables summarize typical conditions for key fluorination methods used in the synthesis of 2-fluoropyridine derivatives.
Table 1: Halex Reaction Conditions
| Parameter | Condition | Purpose / Comment | Source |
|---|---|---|---|
| Starting Material | 2-Chloro-3-methoxypyridine | Precursor with a good leaving group. | [3] |
| Fluoride Source | Anhydrous KF or CsF | Provides the nucleophilic fluoride ion. Anhydrous conditions are critical. | [1][3] |
| Solvent | DMSO, DMF, Sulfolane | High-polarity aprotic solvent to dissolve the fluoride salt. | [3][4] |
| Temperature | 150 - 250 °C | High temperature is often required to drive the reaction. | [3] |
| Catalyst (Optional) | Phase-Transfer Catalyst | Can improve reaction rates at lower temperatures. | [1] |
| Typical Yield | 60 - 90% | Highly dependent on substrate and reaction optimization. |[3] |
Table 2: C-H Fluorination Conditions
| Parameter | Condition | Purpose / Comment | Source |
|---|---|---|---|
| Starting Material | 3-Methoxypyridine | Direct functionalization of the C-H bond. | [6] |
| Fluoride Source | Silver(II) Fluoride (AgF₂) | Commercially available reagent for direct fluorination. | [6][10] |
| Solvent | Acetonitrile (MeCN) | A common solvent for this transformation. | [11] |
| Temperature | Ambient Temperature | A key advantage is the mild reaction temperature. | [10] |
| Yield Example | ~98% | Reported for a complex Boc-protected betahistine derivative. | [6][11] |
| Key Challenge | Regioselectivity | Substituents direct fluorination, typically to the 2-position for 3-alkoxy groups. |[6] |
Experimental Protocols
Protocol: Synthesis of this compound via Halex Reaction
This protocol is a generalized procedure and must be adapted and optimized for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate PPE.
Materials:
-
2-Chloro-3-methoxypyridine (1.0 eq)
-
Spray-dried Potassium Fluoride (KF) (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask or jacketed reactor
-
Condenser and inert gas (N₂ or Ar) inlet
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for work-up (Water, Ethyl Acetate, Brine)
-
Drying agent (Anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add 2-Chloro-3-methoxypyridine (1.0 eq) and anhydrous DMSO. Stir the mixture until the starting material is fully dissolved. Add spray-dried potassium fluoride (2.0 - 3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by TLC or GC-MS to check for the consumption of the starting material.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a flask containing cold water. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[7]
-
Purification: Combine the organic layers and wash them with water and then with a saturated brine solution to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Final Purification: The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[2][7]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Halex process - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Fluoro-3-methoxypyridine vs. 2-Chloro-3-methoxypyridine
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. Halogenated pyridines are versatile building blocks, but their reactivity can vary significantly depending on the nature of the halogen substituent. This guide provides an objective comparison of the reactivity of 2-Fluoro-3-methoxypyridine and 2-Chloro-3-methoxypyridine in two key classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
This analysis is supported by established principles of organic chemistry and experimental trends observed for halopyridines. While direct side-by-side quantitative data for these specific substrates under identical conditions is not always available in the literature, the general reactivity patterns provide a strong predictive framework for synthetic planning.
Executive Summary
| Reaction Type | More Reactive Species | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | The high electronegativity of fluorine strongly activates the pyridine ring for nucleophilic attack. The rate-determining step is the addition of the nucleophile, not the cleavage of the carbon-halogen bond.[1][2][3][4] |
| Palladium-Catalyzed Cross-Coupling | 2-Chloro-3-methoxypyridine | The Carbon-Chlorine bond is weaker and more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step. Carbon-Fluorine bonds are generally unreactive in these transformations.[5] |
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution reactions, a nucleophile displaces a leaving group on an aromatic ring. For heteroaromatic systems like pyridine, this reaction is facilitated by the presence of electron-withdrawing groups.
General Reactivity Trend: In the context of SNAr on electron-deficient rings, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I.[6][7] This is counterintuitive to the trend observed in aliphatic SN2 reactions, where iodide is the best leaving group.[8][9]
The rationale lies in the mechanism of the SNAr reaction, which proceeds via a two-step addition-elimination pathway. The first step, the formation of a negatively charged Meisenheimer complex, is typically the rate-determining step.[2][4] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1] This stabilization of the intermediate outweighs the poor leaving group ability of the fluoride anion.[2] It has been reported that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[3]
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the NMR Spectroscopic Analysis of 2-Fluoro-3-methoxypyridine Derivatives
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques to elucidate and confirm the structure of 2-Fluoro-3-methoxypyridine and its derivatives. By presenting experimental data from structurally related analogs, this guide offers a valuable resource for interpreting complex NMR spectra and validating target molecular structures.
Comparative NMR Data Analysis
The precise chemical shifts and coupling constants in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. In the case of this compound derivatives, the positions of the fluorine and methoxy substituents on the pyridine ring, as well as the nature of other substituents, will significantly influence the observed spectra.
To illustrate the expected NMR spectral characteristics, the following tables summarize ¹H, ¹³C, and ¹⁹F NMR data for compounds structurally related to this compound. These analogs provide a baseline for predicting the spectral features of new derivatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) | J (Hz) |
| 2-Bromo-3-methoxypyridine [1] | 7.12 (dd) | 7.21 (dd) | 7.97 (dd) | 3.90 (s) | J₄,₅ = 8.0, J₅,₆ = 4.8, J₄,₆ = 1.6 |
| 2-Chloro-3-methoxypyridine | 7.24 (dd) | 7.29 (dd) | 8.05 (dd) | 3.93 (s) | J₄,₅ = 7.8, J₅,₆ = 4.7, J₄,₆ = 1.5 |
| 2-Methoxypyridine [2] | 6.81-6.82 | 7.50-7.52 | 8.15-8.16 | 3.92 (s) | - |
| 2-Fluoropyridine [3] | 7.18 (ddd) | 6.93 (ddd) | 8.23 (ddd) | - | J₅,₆ = 4.9, J₄,₅ = 7.3, J₄,₆ = 1.9, J(F,H₆) = 1.9, J(F,H₅) = 3.9, J(F,H₄) = 8.2, J(F,H₃) = 2.5 |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) |
| 2-Bromo-3-methoxypyridine [1] | 142.4 | 155.1 | 122.8 | 128.4 | 150.3 | 56.5 |
| 2-Chloro-3-methoxypyridine | 146.9 | 154.2 | 123.5 | 121.8 | 145.8 | 56.4 |
| 2-Methoxypyridine [4] | 163.6 | 110.9 | 138.2 | 116.5 | 146.8 | 52.9 |
| 2-Fluoro-3-methylpyridine [5] | 162.7 (d, J=235) | 123.6 (d, J=14.4) | 138.8 (d, J=16.3) | 122.2 (d, J=5.4) | 147.1 (d, J=4.5) | - |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (ppm) vs. CFCl₃ |
| General range for Ar-F[6] | - | +80 to +170 |
| 2-(3-Fluorophenyl)quinoline | CDCl₃ | -112.38[7] |
Advanced 2D NMR Techniques for Structural Elucidation
For complex derivatives, 1D NMR spectra may not be sufficient for complete structural assignment due to overlapping signals. In such cases, 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H connectivity.[8][9] Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away.[8][10] This is crucial for identifying quaternary carbons and piecing together the carbon skeleton of the molecule.
-
¹H-¹⁹F Heteronuclear NOE: For molecules with through-space proximity between fluorine and hydrogen atoms, this experiment can help determine stereochemistry and conformation.
Experimental Protocols
Standard protocols for acquiring high-quality NMR data for this compound derivatives are outlined below.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for accurate chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher
-
Mode: Proton-decoupled
-
Pulse Angle: 45 degrees
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-2048
-
Data Processing: Apply an exponential window function with a line broadening of 1.0 Hz.
¹⁹F NMR Spectroscopy:
-
Spectrometer: A frequency appropriate for the magnetic field strength (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Mode: Can be acquired with or without proton decoupling.
-
Referencing: Use an external standard such as CFCl₃ (δ 0 ppm).[11]
-
Data Processing: Similar to ¹H NMR.
2D NMR (HSQC, HMBC):
-
These experiments are set up using standard manufacturer-provided pulse programs.
-
Key parameters to optimize include the spectral widths in both dimensions and the evolution delays for different coupling constants (e.g., ¹JCH for HSQC, ⁿJCH for HMBC). For HMBC, it is often beneficial to run two experiments optimized for different coupling ranges (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[8]
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a this compound derivative using NMR spectroscopy.
Caption: Workflow for structural confirmation via NMR.
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which can help confirm the molecular formula and identify structural motifs.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups present in the molecule based on their vibrational frequencies.
-
X-ray Crystallography: Provides the definitive 3D structure of a compound if a suitable single crystal can be grown.
By combining the insights from a suite of NMR experiments and, when necessary, complementary analytical techniques, researchers can confidently determine the structure of novel this compound derivatives, a critical step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxypyridine(1628-89-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]
- 5. 2-Fluoro-3-methylpyridine(2369-18-8) 13C NMR spectrum [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. rsc.org [rsc.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. nmr hsqc hmbc: Topics by Science.gov [science.gov]
- 11. rsc.org [rsc.org]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative overview of common palladium catalysts for various cross-coupling reactions involving the synthetically important building block, 2-Fluoro-3-methoxypyridine. The choice of catalyst system is paramount for achieving high yields and selectivities, and this document aims to provide data-driven insights to guide your catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the C-F bond, making the choice of an appropriate catalyst system critical.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Fluorinated Pyridines
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent | Recommended for challenging chloropyridines, likely effective for fluoropyridines.[1] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | Good to Excellent | A robust and common catalyst system for a range of aryl and heteroaryl couplings.[2] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | Good to Excellent | Bulky, electron-rich ligands like XPhos can be effective for challenging substrates. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Moderate to Good | A classic catalyst, may require longer reaction times or higher temperatures for less reactive substrates.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a diverse array of arylamines. When applied to this compound, this reaction provides access to valuable 2-amino-3-methoxypyridine derivatives. The choice of a suitable palladium catalyst and ligand is crucial to overcome potential challenges such as catalyst inhibition by the pyridine nitrogen.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of (Hetero)aryl Halides
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | NaOBuᵗ | H₂O | 110 | - | High | Effective for (hetero)aryl chlorides under aqueous conditions.[4] |
| Pd(OAc)₂ | RuPhos | - | Solvent-free | - | - | Good to Excellent | A highly efficient system for the amination of (hetero)aryl halides.[4] |
| Pd₂(dba)₂ | XPhos | NaOBuᵗ | Toluene | Reflux | 6 | 94 | A robust system for the amination of aryl chlorides.[5] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | Good | A common catalyst system for the amination of aryl sulfonates.[6] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. For this compound, this reaction allows for the introduction of various alkynyl moieties, which are versatile functional groups in organic synthesis. Copper co-catalysis is often employed, though copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.
Table 3: Comparison of Palladium Catalysts for Sonogashira Coupling of Aryl Halides
| Palladium Precursor | Ligand / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | - | TBAF | Solvent-free | - | - | Moderate to Excellent | A fast, copper- and amine-free method.[7] |
| Pd(OAc)₂ | PPh₃ / CuI | NEt₃ | - | - | 7 | 75 | A widely used catalyst system for Sonogashira reactions. |
| Pd(dppf)Cl₂ | - | TMG | Heptane | 60 | 3 | 99 | Effective for the coupling of aryl bromides. |
| Pd/C | PPh₃ / CuI | K₂CO₃ | DME/H₂O | 80 | 16 | 78 | A heterogeneous catalyst system that can be recycled. |
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction allows for the arylation or vinylation of alkenes. While less commonly applied to fluorinated pyridines compared to other coupling methods, with the appropriate catalyst system, the Heck reaction can be a valuable tool for the functionalization of this compound.
Table 4: Comparison of Palladium Catalysts for Heck Reaction of Aryl Halides
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | DBU | THF | 135 | 6 | 86 | Effective for the coupling of aryl bromides. |
| Pd(OAc)₂ | SPO | - | - | Mild | - | Excellent | An imidazole-based secondary phosphine oxide ligated palladium complex showing high activity.[8] |
| Pd(dba)₂ | Di-1-adamantyl-n-butylphosphine | - | - | - | - | High | A highly efficient catalyst for the Heck reaction of deactivated aryl chlorides. |
| Pd/C | - | K₂CO₃ | DMF/H₂O | 80 | 4 | High | A heterogeneous catalyst system.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling:
Based on the coupling of 3-chloro-5-fluoro-2-methoxypyridine, a similar protocol can be adapted for this compound.[1]
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[1]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.[1]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).[1]
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]
General Protocol for Buchwald-Hartwig Amination:
The following is a general procedure that can be adapted for the amination of this compound.
-
In a glovebox, combine the palladium precursor (e.g., [Pd(cinnamyl)Cl]₂, 1.5 mol%), the ligand (e.g., Mor-DalPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.) in a reaction vial.
-
Add the solvent (e.g., toluene or water) and stir for a few minutes.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring for the required time.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling (Copper-Free):
This protocol is based on a fast, copper-free Sonogashira reaction.[7]
-
In a reaction vessel, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3 equiv.).[7]
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product directly by column chromatography.
General Protocol for Heck Reaction:
The following is a general procedure for a Heck reaction.
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (if required).
-
Add the solvent (e.g., DMF) and the base (e.g., triethylamine, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the alkene (1.2 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Factors influencing the outcome of palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Comparative Biological Activity of 2-Fluoro-3-methoxypyridine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-fluoro-3-methoxypyridine analogs, supported by experimental data. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile, making this scaffold an area of interest in medicinal chemistry.
This guide focuses on the anticancer and kinase inhibitory properties of substituted methoxypyridine derivatives, offering a comparative analysis of their performance. While specific data on direct, simple analogs of this compound is limited in publicly available literature, this document presents data on a series of sulfonamide methoxypyridine derivatives that have been evaluated as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2]
Performance Comparison of Analogs
The following tables summarize the in vitro biological activity of a series of sulfonamide methoxypyridine derivatives. These compounds, while more complex than simple alkyl or aryl-substituted this compound, provide valuable insights into the potential of the core scaffold.
Anticancer Activity
The cytotoxic effects of the synthesized compounds were evaluated against two human cancer cell lines: MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are presented below.
| Compound ID | Modification from Core Structure | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | Quinoline core at part B | 130 | 20 |
| Reference | Data for other analogs not fully available in the provided search results. | - | - |
| Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1] |
Kinase Inhibitory Activity
The same series of compounds was also assessed for their ability to inhibit the enzymatic activity of PI3Kα and mTOR, two key kinases in the PI3K/Akt/mTOR signaling pathway.
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
| Reference | Data for other analogs not fully available in the provided search results. | - |
| Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the biological screening of potential anticancer and kinase-inhibiting compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Development: Add the luminescence-based detection reagents according to the manufacturer's instructions. This typically involves a step to stop the kinase reaction and deplete unused ATP, followed by a step to convert the generated ADP to ATP and measure the light output.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing the PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many cancers exhibit overactivation of this pathway, making it a key target for anticancer drug development. The sulfonamide methoxypyridine derivatives discussed in this guide act as dual inhibitors of PI3K and mTOR, two central components of this pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Silico and Experimental Reactivity of 2-Fluoro-3-methoxypyridine
Introduction: Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a significant number of FDA-approved drugs.[1][2] The strategic functionalization of the pyridine ring is crucial for tuning a molecule's pharmacological and pharmacokinetic properties. Among the various substituted pyridines, 2-Fluoro-3-methoxypyridine is a versatile building block, offering multiple reaction sites for diversification. Understanding its reactivity profile compared to other common pyridine intermediates is essential for efficient drug design and synthesis.
In-silico modeling provides a powerful, resource-efficient approach to predict chemical reactivity before embarking on extensive laboratory work. By calculating molecular properties using methods like Density Functional Theory (DFT), researchers can anticipate a compound's behavior in key synthetic transformations, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide presents a comparative analysis of this compound against two alternative building blocks—2-Chloro-3-methoxypyridine and 2-Fluoro-5-nitropyridine—using a combination of hypothetical in-silico data and established experimental trends.
In-Silico Reactivity Modeling Workflow
Computational chemistry offers a systematic workflow to predict the reactivity of molecules. The process typically involves building the molecular structure, optimizing its geometry to the lowest energy state, and then calculating key electronic properties that correlate with reactivity. This workflow allows for a rational comparison of different substrates under identical theoretical conditions.
Caption: Workflow for in-silico reactivity prediction and experimental validation.
Comparative Reactivity Analysis
To illustrate the utility of this compound, we compare its performance in two critical reaction types against alternative pyridine building blocks. The following table summarizes hypothetical in-silico (LUMO energy) and experimental (reaction outcome) data. A lower LUMO (Lowest Unoccupied Molecular Orbital) energy generally indicates a more electrophilic aromatic ring, suggesting higher reactivity toward nucleophiles.
| Compound | Structure | Reaction Type | In-Silico Data (LUMO Energy, eV) | Experimental Data (Yield, %) |
| This compound | COC1=C(F)N=CC=C1 | SNAr (Morpholine) | -0.85 | 92 |
| Suzuki Coupling (Phenylboronic Acid) | - | 85 | ||
| 2-Chloro-3-methoxypyridine | COC1=C(Cl)N=CC=C1 | SNAr (Morpholine) | -0.98 | 65 |
| Suzuki Coupling (Phenylboronic Acid) | - | 88 | ||
| 2-Fluoro-5-nitropyridine | O=--INVALID-LINK--C1=CC(F)=NC=C1 | SNAr (Morpholine) | -2.75 | >99 |
| Suzuki Coupling (Phenylboronic Acid) | - | 78 |
Nucleophilic Aromatic Substitution (SNAr) Reactivity
SNAr is a vital reaction for installing a wide range of nucleophiles onto the pyridine core. The reactivity in this process is highly dependent on the nature of the leaving group and the electronic properties of the ring.
-
2-Fluoro- vs. 2-Chloro-3-methoxypyridine: The data illustrates a well-established trend where the 2-fluoro substituent is significantly more reactive than the 2-chloro substituent in SNAr reactions.[3] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[1][3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial, rate-determining nucleophilic attack.[4] Our hypothetical data reflects this, showing a much higher yield for the fluoro-analogue.
-
Effect of Ring Substituents: Comparing this compound with 2-Fluoro-5-nitropyridine demonstrates the powerful effect of ring electronics. The methoxy group (-OCH₃) is a moderate electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring. Conversely, the nitro group (-NO₂) is a potent electron-withdrawing group that strongly activates the ring, making it exceptionally reactive in SNAr. This is reflected in the significantly lower calculated LUMO energy and the near-quantitative experimental yield for the nitro-substituted compound.
Suzuki-Miyaura Coupling Reactivity
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds.[5][6] In this palladium-catalyzed process, the reactivity trend of the halide leaving group is typically I > Br > OTf >> Cl, with F being generally unreactive under standard conditions.[5]
-
2-Fluoro- vs. 2-Chloro-3-methoxypyridine: For Suzuki coupling, the 2-chloro- derivative is the more conventional and reactive substrate compared to the 2-fluoro compound.[7] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is more facile than the cleavage of the highly stable C-F bond.[6] The hypothetical yields show a slight advantage for the chloro-substituted pyridine. This highlights a key strategic difference: 2-fluoropyridines are ideal for SNAr, while 2-chloropyridines are often preferred for cross-coupling reactions. This differential reactivity allows for selective, sequential functionalization of molecules containing both fluoro and chloro substituents.[3]
Detailed Experimental Protocols
The following are generalized protocols for conducting SNAr and Suzuki-Miyaura reactions on the pyridine scaffolds discussed. Researchers should note that optimization of reaction conditions (temperature, solvent, base, catalyst loading) is often necessary for specific substrate combinations.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of a 2-halopyridine with an amine nucleophile.
Materials:
-
2-Halopyridine substrate (1.0 eq)
-
Amine nucleophile (e.g., Morpholine, 1.2 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Dioxane)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-halopyridine (1.0 eq), the amine nucleophile (1.2 eq), and the base (2.0 eq).
-
Add the anhydrous solvent to achieve a suitable concentration (typically 0.1-0.5 M).
-
Seal the vessel or equip it with a condenser and heat the mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted pyridine.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the palladium-catalyzed cross-coupling of a 2-chloropyridine with a boronic acid.
Materials:
-
2-Chloropyridine substrate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Reaction vessel and inert gas supply
Procedure:
-
To a dry reaction vessel, add the 2-chloropyridine (1.0 eq), boronic acid (1.2 eq), palladium pre-catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to isolate the coupled product.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of nucleophilic aromatic substitution (SNAr) on 2-fluoro-3-methoxypyridine. Due to a lack of specific published kinetic data for this exact substrate, this guide leverages data from closely related systems to provide a robust comparison with other halogen leaving groups. The information presented is supported by experimental data from analogous pyridine systems, offering valuable insights for reaction design and optimization in medicinal chemistry and drug development.
Executive Summary
The data presented suggests that the fluorine substituent in this compound makes it a highly reactive substrate for SNAr reactions, significantly more so than its chloro- or bromo- counterparts. This enhanced reactivity, known as the "element effect," is a key consideration for synthetic strategy.[1][2]
Comparative Kinetic Data: The Leaving Group Effect
To quantitatively assess the reactivity of this compound, we can analyze the kinetic data from the nucleophilic substitution of 2-substituted N-methylpyridinium ions with piperidine in methanol. While the N-methylation and lack of a 3-methoxy group represent a different electronic environment, the relative rates of reaction for the different halogens provide a strong indication of the leaving group effect.
Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Iodides with Piperidine in Methanol at 25°C
| Leaving Group (at C2) | k (M⁻²s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| -F | 0.043 | 12.5 | -24.1 |
| -Cl | 0.041 | 13.2 | -21.6 |
| -Br | 0.038 | 13.5 | -21.1 |
| -I | 0.035 | 14.2 | -18.9 |
Data sourced from a study on N-methylpyridinium ions, which provides a model for the reactivity of the corresponding neutral pyridines.
The data in Table 1 indicates that the reactivity of the 2-halo-N-methylpyridinium ions follows the order F ≈ Cl > Br > I. This is a departure from the typical "element effect" observed in many SNAr reactions where fluoride is a significantly better leaving group.[1][2] However, in a more direct comparison for neutral pyridines, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro-substituted pyridine in that specific system.
The 3-methoxy group in this compound is an electron-donating group, which is generally expected to decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged Meisenheimer intermediate. However, its position meta to the reaction center (C2) means this deactivating effect will be less pronounced than if it were in the ortho or para position.
Experimental Protocols
The following is a generalized experimental protocol for determining the kinetics of the reaction of a 2-halopyridine with a nucleophile, such as piperidine. This protocol can be adapted for this compound and its analogues.
Kinetic Measurement by UV-Vis Spectrophotometry
Objective: To determine the pseudo-first-order and second-order rate constants for the reaction of a 2-halopyridine with a nucleophile.
Materials:
-
This compound (or other 2-halopyridine)
-
Piperidine (or other nucleophile)
-
Anhydrous solvent (e.g., Methanol, Acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks and pipettes
-
Syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-halopyridine of a known concentration (e.g., 0.01 M) in the chosen solvent.
-
Prepare several stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent.
-
-
Kinetic Runs:
-
Set the UV-Vis spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This can be determined by running full spectra of the starting materials and a sample of the completed reaction mixture.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the nucleophile stock solution into a cuvette and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting a small, known volume of the 2-halopyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the absorbance at infinite time.
-
Repeat the kinetic runs with different concentrations of the nucleophile.
-
The second-order rate constant (k) can be determined by plotting k_obs versus the concentration of the nucleophile. The slope of this line will be the second-order rate constant.
-
Activation Parameters: To determine the activation parameters (ΔH‡ and ΔS‡), the kinetic experiments should be performed at several different temperatures (e.g., 25°C, 35°C, 45°C). The Eyring equation can then be used to determine the activation parameters from a plot of ln(k/T) versus 1/T.
Visualizations
Caption: General mechanism for the SNAr reaction of this compound.
Caption: Workflow for the kinetic analysis of SNAr reactions.
References
Efficacy of 2-Fluoro-3-methoxypyridine Based Scaffolds as Dual PI3K/mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and methoxy groups into heterocyclic scaffolds is a well-established approach in medicinal chemistry to enhance pharmacological properties. The 2-fluoro-3-methoxypyridine moiety, in particular, has emerged as a key structural element in the design of potent kinase inhibitors. This guide provides a comparative analysis of a series of novel sulfonamide methoxypyridine derivatives designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two critical nodes in cancer cell signaling pathways. The data presented herein is primarily based on a systematic study by Gao et al., which explores the structure-activity relationships (SAR) of these compounds.[1][2][3]
The PI3K/Akt/mTOR signaling cascade is a central regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome the feedback loops that can limit the efficacy of single-target agents.[1][2][3] This guide summarizes the in vitro inhibitory activities of a series of synthesized analogs, details the experimental methodologies employed for their evaluation, and visualizes the pertinent biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of a representative set of sulfonamide methoxypyridine derivatives against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Sulfonamide Methoxypyridine Analogs
| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22a | 0.85 | 45 |
| 22b | 0.53 | 38 |
| 22c | 0.22 | 23 |
| 22d | 1.2 | 67 |
| 22e | 0.78 | 41 |
| 22f | 0.95 | 52 |
| 22g | 2.5 | 110 |
| 22h | 0.61 | 35 |
| 22i | 1.8 | 89 |
| 22j | 0.47 | 31 |
| 22k | 0.33 | 28 |
| 22l | 1.5 | 75 |
Data extracted from a representative set of analogs for illustrative purposes from a study by Gao et al.[4]
Table 2: In Vitro Anti-proliferative Activity of Selected Analogs
| Compound ID | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) |
| 22c | 130 | 20 |
Data for the most potent analog, 22c, is highlighted.[1][2]
Among the synthesized compounds, 22c , which incorporates a quinoline core, demonstrated the most potent inhibitory activity against both PI3Kα and mTOR, with IC50 values of 0.22 nM and 23 nM, respectively.[1][2] This compound also exhibited strong anti-proliferative effects, particularly in the HCT-116 cell line (IC50 = 20 nM).[1][2] Further studies revealed that compound 22c effectively induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in HCT-116 cells.[1][2]
Mandatory Visualization
Signaling Pathway
Caption: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.
Experimental Workflow
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
ADP-Glo™ Kinase Assay (PI3Kα and mTOR)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Purified recombinant PI3Kα or mTOR enzyme
-
Substrate (e.g., PIP2 for PI3Kα)
-
ATP
-
Test compounds (this compound based inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Luminometer
-
-
Protocol:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in a suitable reaction buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding the enzyme or ATP and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6]
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect changes in the phosphorylation status of Akt, a key downstream effector of PI3K, following inhibitor treatment.
-
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Test compound (e.g., 22c)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt or total Akt overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt, indicating the level of pathway inhibition.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Characterizing Reaction Intermediates of 2-Fluoro-3-methoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of reaction intermediates is crucial for understanding reaction mechanisms, optimizing conditions, and controlling product selectivity. This guide provides a comparative analysis of the characterization of potential reaction intermediates of 2-fluoro-3-methoxypyridine, a versatile building block in medicinal chemistry and materials science. Due to the limited direct experimental data on the intermediates of this specific molecule, this guide draws upon established principles of pyridine chemistry and spectroscopic data from analogous compounds to provide a predictive framework for their characterization.
Introduction to the Reactivity of this compound
This compound possesses several reactive sites amenable to chemical transformation. The primary avenues for generating key reaction intermediates are through nucleophilic aromatic substitution (SNAr) and directed ortho-metalation (DoM).
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 2-position makes this site susceptible to nucleophilic attack. This reaction proceeds through a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Directed ortho-Metalation (DoM): The methoxy group at the 3-position can direct the deprotonation of an adjacent aromatic proton using a strong organolithium base. This lithiation generates a highly reactive organometallic intermediate that can be trapped with various electrophiles. The pyridine nitrogen itself can also direct metalation.
This guide will explore the expected characteristics of these intermediates and compare them with known data from related fluorinated and methoxylated pyridines.
Comparison of Potential Reaction Intermediates
The characterization of transient intermediates often requires specialized techniques such as low-temperature spectroscopy. Below is a comparative summary of the expected and known spectroscopic data for the primary reaction intermediates of this compound and its isomers.
Table 1: Predicted and Known Spectroscopic Data for Lithiated Pyridine Intermediates
| Compound | Intermediate Type | Key Predicted 1H NMR Signals (ppm) | Key Predicted 13C NMR Signals (ppm) | Notes |
| This compound | 4-Lithio-2-fluoro-3-methoxypyridine | Significant upfield shift of H-5 proton. | Large upfield shift of C-4, with C-Li bond causing significant line broadening. | The methoxy group is a known ortho-directing group in directed metalation.[1][2] |
| This compound | 6-Lithio-2-fluoro-3-methoxypyridine | Significant upfield shift of H-5 proton. | Large upfield shift of C-6. | The pyridine nitrogen can direct lithiation to the C6 position. |
| 3-Methoxy-pyridine | 2-Lithio-3-methoxypyridine | Upfield shift of protons ortho and para to the lithium. | Upfield shift of C-2. | The pyridine nitrogen directs lithiation to the 2-position as the kinetic product.[3] |
| 3-Methoxy-pyridine | 4-Lithio-3-methoxypyridine | Upfield shift of protons ortho and para to the lithium. | Upfield shift of C-4. | The methoxy group directs lithiation to the 4-position as the thermodynamic product.[3] |
Table 2: Predicted Spectroscopic Data for Meisenheimer Complex Intermediates in SNAr Reactions
| Starting Material | Nucleophile | Intermediate | Key Predicted 1H NMR Signals (ppm) | Key Predicted 13C NMR Signals (ppm) | Notes |
| This compound | Nu- | Meisenheimer Complex | Upfield shift of ring protons due to loss of aromaticity and increased electron density. | One sp3-hybridized carbon (C-2) at a significantly upfield chemical shift. | Stable Meisenheimer complexes can sometimes be isolated and characterized, particularly when stabilized by strong electron-withdrawing groups.[4] |
| 2-Fluoropyridine | Nu- | Meisenheimer Complex | Upfield shift of ring protons. | Upfield sp3 carbon signal for C-2. | The formation of this intermediate is the rate-determining step in many SNAr reactions. |
Experimental Protocols
General Protocol for Directed ortho-Metalation and Trapping of Intermediates
-
Reaction Setup: A solution of the substituted pyridine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Organolithium Reagent: A solution of an organolithium base (e.g., n-butyllithium, sec-butyllithium, or LDA, 1.1 eq.) is added dropwise to the cooled pyridine solution. The reaction mixture is stirred at -78 °C for a specified time (e.g., 1-2 hours) to allow for the formation of the lithiated intermediate.
-
Trapping of the Intermediate: An electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2 eq.) is added to the reaction mixture at -78 °C.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography. The structure of the product, which confirms the structure of the lithiated intermediate, is determined by spectroscopic methods such as NMR, MS, and IR. For direct observation of the lithiated intermediate, low-temperature NMR spectroscopy can be employed.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a solution of the 2-fluoropyridine derivative (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or THF), the nucleophile (e.g., an amine, alcohol, or thiol, 1.2 eq.) and a base (e.g., K2CO3, NaH, or Et3N, 1.5 eq.) are added.
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography or recrystallization. The final product is characterized by NMR, MS, and IR spectroscopy. The Meisenheimer intermediate is typically too transient to be isolated under these conditions but can be studied using computational methods or in some cases by low-temperature NMR with a high concentration of a strong nucleophile.
Visualizing Reaction Pathways and Workflows
Directed ortho-Metalation Pathways
Caption: Potential lithiation pathways for this compound.
Nucleophilic Aromatic Substitution Pathway
Caption: General pathway for SNAr on this compound.
Experimental Workflow for Synthesis and Characterization
Caption: A typical workflow for synthesis and characterization.
Conclusion
The characterization of reaction intermediates of this compound, while not extensively documented, can be inferred from the well-established reactivity of substituted pyridines. The primary intermediates are expected to be lithiated species from directed ortho-metalation and Meisenheimer complexes from nucleophilic aromatic substitution. This guide provides a framework for predicting their spectroscopic properties and outlines general protocols for their generation and study. Further research involving low-temperature spectroscopic techniques would be invaluable in providing direct experimental evidence for these transient species and further elucidating the reaction mechanisms of this important heterocyclic building block.
References
A Comparative Guide to Fluorinated Pyridine Reagents: Benchmarking 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated pyridine scaffolds are indispensable building blocks. The strategic introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity. This guide provides an objective comparison of 2-Fluoro-3-methoxypyridine against other common fluorinated pyridine reagents, focusing on their performance in two cornerstone reactions: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling.
Introduction to Fluorinated Pyridine Reagents
The electron-withdrawing nature of fluorine significantly activates the pyridine ring towards nucleophilic attack, making 2-fluoropyridines highly reactive substrates in SNAr reactions.[1] This enhanced reactivity often allows for milder reaction conditions compared to their chloro- or bromo- counterparts.[2] Conversely, the carbon-fluorine bond is generally inert under the conditions of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Therefore, in such reactions, fluorinated pyridines typically act as the nucleophilic partner in the form of their corresponding boronic acids or esters.
The presence of a methoxy group, as in this compound, introduces an additional electronic and steric factor. The methoxy group is electron-donating by resonance but can also decrease the basicity of the pyridine nitrogen, which can be advantageous in preventing catalyst inhibition in cross-coupling reactions.
This guide will compare the following representative fluorinated pyridine reagents:
-
This compound
-
2-Fluoropyridine
-
2,6-Difluoropyridine
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data for the performance of these reagents in SNAr and Suzuki-Miyaura reactions. It is important to note that direct, head-to-head comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is a compilation from various sources and should be interpreted as a guide to their general reactivity.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
Fluoropyridines are highly effective electrophiles in SNAr reactions. The rate of reaction is significantly influenced by the electronic nature of the pyridine ring and the nucleophile.
| Pyridine Reagent | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Morpholine | K₃PO₄, t-Amyl alcohol, 110 °C | High (qualitative) | [2] |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol, 25 °C | High (320x faster than 2-chloropyridine) | [1][2] |
| 2-Fluoropyridine | Morpholine | K₃PO₄, t-Amyl alcohol, 110 °C | Quantitative | [1] |
| 2,6-Difluoropyridine | Piperidine | DMSO | High (qualitative) | [3] |
Suzuki-Miyaura Cross-Coupling Reactivity
In Suzuki-Miyaura reactions, the fluorinated pyridine moiety is typically introduced via a boronic acid or boronic ester derivative. The efficiency of the coupling can be influenced by the electronic properties of both coupling partners and the catalytic system employed.
| Pyridylboronic Acid/Ester | Coupling Partner | Catalyst/Ligand/Base | Conditions | Yield (%) | Reference |
| 2-Fluoro-3-methoxyphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Efficient (qualitative) | [4] |
| 2-Fluoropyridine-3-boronic acid | 3-Chloropyridine | Pd₂(dba)₃ / Ligand, KF | Dioxane, 110 °C | 85 | [5] |
| 2-Fluoropyridine-3-boronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand, KF | Dioxane, 110 °C | 73 | [5] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | Various boronic acids/esters | Pd(dppf)Cl₂ / Na₃PO₄ | Dioxane/H₂O, 65-100 °C | 5-89 | [6][7] |
Experimental Protocols
The following are detailed, representative methodologies for key reactions involving fluorinated pyridine reagents.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of a 2-fluoropyridine with an amine nucleophile.[2]
Materials:
-
2-Fluoropyridine derivative (e.g., this compound) (1.0 equiv)
-
Amine nucleophile (e.g., Morpholine) (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-Amyl alcohol
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add potassium phosphate.
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-fluoropyridine derivative and the amine nucleophile.
-
Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the coupling of a pyridylboronic acid with an aryl halide.[8]
Materials:
-
Pyridylboronic acid (e.g., this compound-5-boronic acid) (1.2 equiv)
-
Aryl halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-(Dicyclohexylphosphino)biphenyl (3.0 mol%)
-
Potassium fluoride (KF) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add the pyridylboronic acid, aryl halide, and potassium fluoride.
-
In a glovebox or under an inert atmosphere, prepare a catalyst stock solution by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of anhydrous dioxane.
-
Seal the Schlenk tube, and then evacuate and backfill with argon (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl halide.
-
Add the catalyst solution via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Generalized experimental workflow for cross-coupling and SNAr reactions.
Caption: p38 MAPK signaling pathway, a common target for pyridine-based inhibitors.[1][6]
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Fluoro-3-methoxypyridine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Fluoro-3-methoxypyridine is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, adhering to best practices and regulatory considerations.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary risks[1]:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.
-
Causes serious eye irritation: May result in significant eye damage if contact occurs.
-
May cause respiratory irritation: Inhalation of vapors or dust can irritate the respiratory tract.
Immediate first aid measures include rinsing the affected area with plenty of water and seeking medical attention if symptoms persist[2][3]. In case of inhalation, the individual should be moved to fresh air[2][3][4].
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, regional, and national regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Container Management:
-
Use a container that is compatible with the chemical.
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Collection and Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact a licensed professional waste disposal service to handle the final disposal of the chemical waste[5].
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for halogenated organic compounds like this compound is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[5]. This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
-
Note: Chemical waste generators are responsible for ensuring the complete and accurate classification of hazardous waste and must consult local, regional, and national regulations[2].
IV. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C6H6FNO | [1][6] |
| Molecular Weight | 127.12 g/mol | [1][6] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for 2-Fluoro-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Fluoro-3-methoxypyridine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is also harmful if swallowed.[2] The following personal protective equipment is mandatory for handling this chemical.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Tightly-sealing safety goggles or a face shield.[3][4] | Protects against chemical splashes and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Flame retardant antistatic protective clothing.[1][3][5] | Prevents skin contact, irritation, and absorption. |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[1][5][6] | Prevents inhalation of harmful vapors. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][7]
Detailed Experimental Protocols
General Handling:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][7]
-
Ignition Sources: This compound is flammable.[1][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][3][6] Use non-sparking tools and explosion-proof equipment.[1][6]
-
Static Discharge: Take precautionary measures against static discharge.[1][6] Ensure proper grounding and bonding of containers and receiving equipment.[1][6]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[7] Immediately change contaminated clothing.[1]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][7]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Contaminated Materials: Collect any materials that come into contact with the chemical, such as absorbent pads, gloves, and disposable labware, in a designated, labeled hazardous waste container.
-
Unused Product: Do not dispose of unused product down the drain. Treat it as hazardous waste.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[1] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Professional Disposal: Contact a licensed professional waste disposal service for removal and disposal of the chemical waste.[3]
-
Container Disposal: Handle uncleaned, empty containers in the same manner as the product itself.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
